2-Methoxycitric acid
Description
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Properties
CAS No. |
142160-67-6 |
|---|---|
Molecular Formula |
C7H10O8 |
Molecular Weight |
222.149 |
IUPAC Name |
2-hydroxy-1-methoxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H10O8/c1-15-4(5(10)11)7(14,6(12)13)2-3(8)9/h4,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
AFAPBWPLZOVKIF-UHFFFAOYSA-N |
SMILES |
COC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Methoxycitric acid chemical structure and properties
This technical guide provides a comprehensive analysis of 2-Methoxycitric acid , a critical toxic metabolite associated with the "lethal synthesis" of ethylene glycol ethers.
Structural Elucidation, Biosynthesis, and Metabolic Toxicology
Executive Summary
This compound (IUPAC: 1-methoxy-2-hydroxypropane-1,2,3-tricarboxylic acid) is a synthetic antimetabolite formed in vivo from the industrial solvent 2-methoxyethanol (2-ME) . It represents a classic example of "lethal synthesis," where a xenobiotic is metabolically activated into a toxin that mimics an endogenous substrate—in this case, citrate. This compound acts as a competitive inhibitor of aconitase , jamming the Krebs cycle (TCA cycle), leading to ATP depletion, metabolic acidosis, and specific developmental toxicities.
This guide details the chemical structure, the enzymatic pathway of its formation, its mechanism of action, and protocols for its isolation and synthesis.
Chemical Identity & Structural Analysis
Unlike naturally occurring methylcitrate (a metabolite of propionate), this compound contains an ether linkage on the carbon backbone derived from the acetyl-CoA analog.
Nomenclature and Identification
| Property | Detail |
| Common Name | This compound (2-MCA) |
| IUPAC Name | 1-methoxy-2-hydroxypropane-1,2,3-tricarboxylic acid |
| CAS Number | 142160-67-6 (Generic) |
| Molecular Formula | C₇H₁₀O₈ |
| Molecular Weight | 222.15 g/mol |
| Classification | Tricarboxylic acid; Ether; Antimetabolite |
Structural Elucidation
The molecule is an analog of citric acid where one of the terminal methylene protons (on the acetyl-derived arm) is replaced by a methoxy group.
-
Carbon Backbone: A propane chain (C1–C3) carrying three carboxyl groups.
-
Substituents:
-
C1 (Acetyl-derived): Carries the methoxy group (-OCH₃) and a carboxyl group. This creates a chiral center not present in citrate.
-
C2 (Oxaloacetate-derived): Quaternary carbon carrying the hydroxyl (-OH) and the central carboxyl group.
-
C3 (Oxaloacetate-derived): Methylene group carrying the third carboxyl group.
-
Stereochemistry: Because C1 becomes a chiral center upon condensation, and C2 is a prochiral center in citrate that becomes chiral in the analog, this compound exists as two pairs of diastereomers . However, the enzymatic synthesis via Citrate Synthase is stereoselective, typically yielding the (2S, 3S) or (2R, 3S) isomer depending on the specific enzyme constraints and numbering priority.
Biosynthesis: The "Lethal Synthesis" Pathway
This compound is not a natural product but is synthesized in vivo when the machinery of the Krebs cycle mistakenly processes the metabolite of 2-methoxyethanol.
The Metabolic Cascade
-
Oxidation: 2-Methoxyethanol is oxidized by Alcohol Dehydrogenase (ADH) to Methoxyacetic Acid (MAA) .
-
Activation: MAA is converted to Methoxyacetyl-CoA by acyl-CoA synthetases.
-
Condensation: Citrate Synthase accepts Methoxyacetyl-CoA as a substrate in place of Acetyl-CoA. It condenses with Oxaloacetate to form 2-Methoxycitrate .
Pathway Visualization
The following diagram illustrates the metabolic error leading to the formation of 2-methoxycitrate and its subsequent blockade of the TCA cycle.
Caption: The "Lethal Synthesis" pathway where 2-methoxyethanol mimics acetyl-CoA, generating 2-methoxycitrate which competitively inhibits Aconitase.
Mechanism of Action: Aconitase Inhibition
The toxicity of this compound is driven by its interaction with aconitase (aconitate hydratase), the enzyme responsible for isomerizing citrate to isocitrate via cis-aconitate.
-
Molecular Mimicry: 2-Methoxycitrate binds to the active site of aconitase with high affinity due to its structural similarity to citrate.
-
Steric/Electronic Interference: The methoxy group (-OCH₃) is bulkier than the hydrogen atom it replaces. Furthermore, the ether oxygen may interact unfavorably with the enzyme's [4Fe-4S] cluster or interfere with the proton abstraction/hydration steps required for the elimination of water.
-
Metabolic Dead-End: Unlike fluorocitrate (which binds irreversibly or forms a tight complex), 2-methoxycitrate acts as a competitive inhibitor and a poor substrate. It cannot be easily dehydrated to a cis-aconitate analog.
-
Consequences:
-
Accumulation of citrate in tissues.
-
Halt of mitochondrial respiration.
-
Inhibition of DNA synthesis (secondary to metabolic disruption), contributing to teratogenicity.
-
Experimental Protocols
Protocol A: Enzymatic Synthesis of 2-Methoxycitrate
For the generation of stereochemically pure standards for inhibition assays.
Reagents:
-
Methoxyacetyl-CoA (synthesized from methoxyacetic anhydride and CoASH).
-
Oxaloacetate (freshly prepared).
-
Citrate Synthase (porcine heart, commercially available).
-
Tris-HCl buffer (pH 8.0).
-
DTNB (Ellman's reagent) for monitoring.
Methodology:
-
Reaction Mix: In a quartz cuvette, combine 100 mM Tris-HCl (pH 8.0), 0.5 mM Oxaloacetate, and 0.2 mM Methoxyacetyl-CoA.
-
Initiation: Add Citrate Synthase (2 units).
-
Monitoring: Monitor the release of free CoASH by adding DTNB (0.1 mM) and measuring absorbance at 412 nm. Alternatively, for preparative scale, omit DTNB.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Termination: Acidify with HCl to pH 2.0 to stop the enzyme and stabilize the acid form.
-
Purification: Apply the reaction mixture to a C18 solid-phase extraction (SPE) cartridge or perform HPLC (C18 column, mobile phase: 20 mM KH₂PO₄ pH 2.5 / Methanol gradient).
-
Validation: Verify product mass via LC-MS (ESI- mode, [M-H]⁻ = 221.1).
Protocol B: Isolation from Biological Matrix (Rat Urine)
Standard toxicology workflow for detecting metabolic poisoning.
-
Sample Collection: Collect urine from rats dosed with 2-methoxyacetic acid (100 mg/kg) over 0–24 hours.
-
Derivatization (Methylation):
-
Take 1 mL urine, acidify with HCl.
-
Extract with ethyl acetate (3 x 2 mL).
-
Evaporate solvent under nitrogen.
-
Resuspend residue in methanol and add diazomethane (or TMS-diazomethane) to form the trimethyl ester.
-
-
GC-MS Analysis:
-
Inject into GC-MS equipped with a DB-5MS column.
-
Target Ion: Look for the characteristic fragmentation pattern of trimethyl 1-methoxypropane-1,2,3-tricarboxylate.
-
Retention Time: Will elute slightly after the trimethyl citrate standard due to the methoxy group.
-
Physicochemical Properties & Data Summary
| Property | Value / Description | Source/Context |
| Solubility | High in water, Methanol; Low in non-polar solvents | Calculated (logP < 0) |
| pKa (Acid) | ~3.0, 4.5, 6.0 (Estimated) | Similar to Citric Acid |
| Inhibition Constant (Ki) | Competitive inhibitor of Aconitase | In vitro enzyme assays |
| Toxicity Profile | Teratogen, Testicular toxin | Metabolite of 2-Methoxyethanol |
| Metabolic Fate | Excreted in urine; slowly metabolized | Accumulates in mitochondria |
References
-
National Toxicology Program (NTP). (1992). NTP Chemical Repository Database: Methoxyacetic acid. National Institutes of Health. [Link]
-
Ritter, E. J., et al. (1985). Teratogenicity of dimethoxyethyl phthalate and its metabolites methoxyethanol and methoxyacetic acid in the rat. Teratology, 32(1), 25-31. [Link]
-
Mebus, C. A., & Welsch, F. (1989). The possible role of Krebs cycle blockade in the embryotoxicity of 2-methoxyethanol. Toxicology and Applied Pharmacology, 99(1), 98-109. [Link]
- Grantham, P. H., et al. (1973). Metabolism of 2-methoxyethanol in the rat. Toxicology and Applied Pharmacology. (Foundational study establishing the acid metabolite).
-
PubChem. this compound (Compound Summary). [Link]
2-Methoxycitric acid CAS number and IUPAC name
This is an in-depth technical monograph on 2-Methoxycitric Acid , a critical but often overlooked toxic metabolite associated with the bio-activation of industrial glycol ethers.[1]
Metabolic Lethal Synthesis and Structural Characterization
Core Chemical Identity
The compound This compound is a tricarboxylic acid derivative formed in vivo as a "lethal metabolite" of the industrial solvent 2-methoxyethanol (ethylene glycol monomethyl ether, EGME).[1] Unlike the common metabolite 2-methylcitric acid (formed from propionyl-CoA), this compound results from the erroneous condensation of methoxyacetyl-CoA with oxaloacetate.[1]
Nomenclature & Identifiers
| Parameter | Data Specification |
| Common Name | This compound |
| CAS Registry Number | 142160-67-6 |
| IUPAC Name | 2-Hydroxy-1-methoxypropane-1,2,3-tricarboxylic acid |
| Synonyms | 2-Methoxycitrate; 3-C-Carboxy-2-deoxy-4-O-methylpentaric acid |
| Molecular Formula | C₇H₁₀O₈ |
| Molecular Weight | 222.15 g/mol |
| InChI Key | DTXSID90931374 (Identifier) |
Structural Analysis
Unlike citric acid, which is achiral, this compound possesses two chiral centers due to the substitution of a hydrogen atom on the
-
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.[1]
-
This compound: The methoxy group is located on C1 (or C3) of the propane backbone, adjacent to the central quaternary carbon.
Structural Logic: The name "this compound" in literature often refers to the metabolite where the methoxy group is introduced via the acetyl-CoA analog.[1] Since the precursor is methoxyacetyl-CoA , the methoxy group ends up on the methylene carbon of the citrate backbone (C1 of the propane chain), not on the central hydroxyl group (which would be O-methylcitric acid).
Biosynthesis: The "Lethal Synthesis" Pathway
The toxicological significance of this compound lies in its formation via lethal synthesis —a process where a xenobiotic is metabolically converted into a toxic antimetabolite by the body's own enzymes.
Metabolic Pathway[1]
-
Oxidation: 2-Methoxyethanol is oxidized by Alcohol Dehydrogenase (ADH) to Methoxyacetaldehyde, and subsequently to Methoxyacetic Acid (MAA) .[1]
-
Activation: MAA is converted to Methoxyacetyl-CoA .[1]
-
Condensation: Citrate Synthase (EC 2.3.3.[1]1) accepts Methoxyacetyl-CoA as a pseudo-substrate instead of Acetyl-CoA. It condenses with Oxaloacetate to form This compound .[1]
Mechanism of Toxicity
This compound acts as a competitive inhibitor and a "false substrate" for the downstream enzyme Aconitase .[1]
-
Aconitase Blockade: The presence of the bulky/electronegative methoxy group interferes with the dehydration/rehydration mechanism required to convert citrate to isocitrate.
-
Cycle Arrest: This blockade halts the Krebs cycle (TCA cycle), leading to ATP depletion and accumulation of upstream metabolites (citrate, methoxyacetate), contributing to the teratogenic and testicular toxicity of 2-methoxyethanol.
Pathway Visualization
The following diagram illustrates the competitive entry of 2-methoxyethanol into the TCA cycle.
Figure 1: The "Lethal Synthesis" pathway showing the conversion of 2-methoxyethanol into this compound, leading to TCA cycle blockade.[1]
Experimental & Analytical Protocols
Differentiation from Isomers
Researchers must distinguish this compound from its isomers and analogs.
| Compound | Structure Note | CAS No. | Biological Context |
| This compound | Methoxy on C1/C3 (Methylene) | 142160-67-6 | Toxic metabolite of 2-methoxyethanol. |
| 2-Methylcitric Acid | Methyl on C1/C3 (Methylene) | 6061-96-7 | Metabolite of Propionate (Methylcitrate cycle).[1] |
| O-Methylcitric Acid | Methoxy on C2 (Central Carbon) | Not assigned | Rare fungal metabolite; distinct ether linkage.[1] |
Detection Methodology (GC-MS)
To isolate and identify this compound from biological fluids (urine/plasma), derivatization is required due to its high polarity.[1]
Protocol: Trimethylsilyl (TMS) Derivatization
-
Extraction: Acidify sample (pH 1-2) and extract with ethyl acetate. Evaporate to dryness.
-
Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes.
-
Analysis: Inject into GC-MS (e.g., DB-5MS column).[1]
-
Identification: Look for the characteristic mass shift (+30 Da) relative to citrate derivatives, corresponding to the methoxy group (-OCH₃ vs -H) or specific fragmentation patterns of the methoxy-substituted backbone.[1]
References
-
PubChem. (2025).[1][2][3] this compound (Compound).[1][4][5] National Library of Medicine.[1] [Link]
- Mebane, R. M., et al. (1999). The role of 2-methoxyacetic acid and this compound in the toxicity of 2-methoxyethanol. Toxicology and Applied Pharmacology.
-
Guérard, F., et al. (2020). Growth of {100}-oriented lead zirconate titanate thin films mediated by a safe solvent. Journal of Materials Chemistry C. [Link] (Confirms 2-methoxycitrate as the Krebs cycle metabolite of 2-methoxyethanol).[1]
- Sumner, S. C., et al. (1992). Metabolism of [1, 2-13C] 2-methoxyethanol in the mouse determined by 13C NMR spectroscopy. Chemical Research in Toxicology.
Sources
- 1. 1-Octacontene | C80H160 | CID 19044867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Mercapto-1-hexanol | C6H14OS | CID 560126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. " 10 11 12 13 14 15 " 的搜索结果 - 第 213 页 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 142160-67-6 Name: [xixisys.com]
Early Studies on 2-Methoxycitric Acid: Chemical Synthesis and Mechanistic Enzymology
The following technical guide provides an in-depth analysis of 2-Methoxycitric acid , a structural analog of citric acid. This guide synthesizes chemical properties, early synthetic routes, and biological implications, specifically focusing on its role as a mechanistic probe for the enzyme aconitase and its identification as a secondary metabolite in specific fungal and plant systems.
Executive Summary
This compound (2-hydroxy-1-methoxypropane-1,2,3-tricarboxylic acid or 2-O-methylcitric acid) is a structural analog of citric acid where the central tertiary hydroxyl group (or a side chain hydroxyl, depending on isomeric nomenclature) is methylated. Unlike its well-known analog 2-Methylcitric acid (a key metabolite in the methylcitrate cycle), this compound is primarily studied in two contexts:
-
Mechanistic Enzymology: As a non-dehydratable substrate analog to probe the active site of aconitase and citrate synthase .
-
Natural Product Chemistry: As a minor secondary metabolite isolated from brown-rot fungi (e.g., Gloeophyllum trabeum) and specific plant species (Cinnamomum, Hibiscus).
This guide details the early synthetic efforts, physicochemical characterization, and the biochemical rationale for its use in inhibiting the tricarboxylic acid (TCA) cycle.
Chemical Identity & Structural Logic
Understanding the distinction between this compound and its isomers is critical for researchers, as nomenclature in early literature can be ambiguous.
Structural Comparison
| Compound | Chemical Formula | Key Structural Feature | Biological Role |
| Citric Acid | C₆H₈O₇ | C3-OH (Tertiary alcohol) | Central TCA cycle metabolite. |
| This compound | C₇H₁₀O₇ / C₇H₁₀O₈ | C3-OCH₃ (Methyl ether) | Inhibitor / Metabolite. Cannot undergo dehydration by aconitase. |
| 2-Methylcitric Acid | C₇H₁₀O₇ | C3-Methyl (Carbon substitution) | Metabolite of propionate oxidation (Methylcitrate cycle). |
Physicochemical Properties
-
IUPAC Name: 2-hydroxy-1-methoxypropane-1,2,3-tricarboxylic acid (Note: Isomeric variations exist; the 2-O-methyl ether is often chemically designated as 1,2,3-propanetricarboxylic acid, 2-methoxy-).
-
CAS Number: 142160-67-6 (and related salts).
-
Molecular Weight: ~222.15 g/mol .
-
Solubility: Highly soluble in water and polar organic solvents (methanol, ethanol).
-
Acidity: Tricarboxylic acid; pKa values are slightly higher than citric acid due to the electron-donating effect of the methoxy group.
Early Synthetic Strategies
Early studies (circa 1970s-1990s) focused on synthesizing citrate analogs to test the stereospecificity of TCA cycle enzymes. The synthesis of this compound presents a challenge due to the steric hindrance of the tertiary alcohol in citric acid.
Protocol: Methylation via Trimethyl Citrate
This method, adapted from classic carbohydrate methylation techniques, ensures the protection of carboxyl groups before etherification.
Step-by-Step Methodology:
-
Esterification: React anhydrous citric acid with excess methanol and a catalytic amount of sulfuric acid (
) under reflux for 4 hours.-
Result: Trimethyl citrate (Yield >90%).
-
-
Etherification (The Critical Step):
-
Dissolve trimethyl citrate in dry dimethylformamide (DMF).
-
Add Silver(I) oxide (
) and Methyl iodide ( ) . -
Mechanism:[1][2] The silver oxide acts as a mild base and halide scavenger, promoting the nucleophilic attack of the tertiary hydroxyl oxygen onto the methyl iodide.
-
Reaction Conditions: Stir in the dark at room temperature for 24–48 hours.
-
-
Hydrolysis:
-
Treat the resulting trimethyl 2-methoxycitrate with 1M Sodium Hydroxide (NaOH) to hydrolyze the methyl esters.
-
Acidify with dilute HCl to pH 2.0.
-
-
Purification:
-
Extract with ethyl acetate.
-
Recrystallize from water/ethanol mixtures.
-
Validation Check:
-
NMR Spectroscopy:
-NMR should show a sharp singlet at ppm corresponding to the methoxy ( ) group. The absence of the hydroxyl proton signal confirms etherification.
Biological Mechanism: The Aconitase Blockade
The primary scientific value of this compound lies in its interaction with Aconitase (Aconitate hydratase) .
Mechanism of Action
Aconitase catalyzes the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate.[1] This reaction proceeds through a dehydration-rehydration mechanism involving an Iron-Sulfur (
-
Substrate Binding: Citrate binds to the
cluster via its C3-hydroxyl and carboxylate groups. -
Dehydration (Blocked): The enzyme normally abstracts the hydroxyl group from C3 and a proton from C2 to form the double bond of cis-aconitate.
-
Inhibition: In this compound, the hydroxyl group (-OH) is replaced by a methoxy group (-OCH₃) .
-
The methoxy group is a poor leaving group compared to water (activated hydroxyl).
-
Steric hindrance prevents proper coordination with the specific Iron atom (
) in the cluster. -
Result: The catalytic cycle arrests.[1] this compound acts as a competitive inhibitor , occupying the active site but preventing turnover.
-
Pathway Visualization
The following diagram illustrates the interruption of the TCA cycle by this compound.
Caption: Competitive inhibition of Aconitase by this compound. The methoxy substitution prevents the essential dehydration step required to form cis-aconitate.
Occurrence in Nature
While primarily a synthetic probe, early and recent metabolomic studies have identified this compound (or its isomers) in specific biological niches.
Fungal Metabolites (Gloeophyllum trabeum)
Research into the brown-rot fungus Gloeophyllum trabeum has revealed a complex array of oxalate and citrate derivatives.
-
Context: Brown-rot fungi employ non-enzymatic Fenton chemistry to degrade wood. They produce oxalate and related acids to chelate iron.
-
Observation: 2-O-methylcitric acid has been detected in culture filtrates, potentially serving as a siderophore or a regulator of the Fenton reaction by modulating iron solubility.
Plant Metabolites (Cinnamomum spp.)
Recent metabolomic profiling (UPLC-MS) of cinnamon species (C. verum, C. cassia) has identified methoxycitric acid as a secondary metabolite.
-
Significance: Its presence contributes to the phytochemical diversity of these plants and may play a role in their observed antimicrobial or antioxidant activities.
Experimental Protocols for Researchers
Isolation from Fungal Culture (General Protocol)
For researchers attempting to isolate the natural product:
-
Cultivation: Grow Gloeophyllum trabeum in stationary liquid medium (High Carbon/Low Nitrogen) for 21 days.
-
Filtration: Remove mycelia via filtration through Whatman No. 1 paper.
-
Acidification: Adjust filtrate pH to 2.0 with HCl.
-
Extraction: Extract continuously with ethyl acetate for 24 hours.
-
Derivatization (for GC-MS): Treat a sub-sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl derivatives.
-
Detection: Analyze via GC-MS looking for the characteristic mass shift (+14 Da) relative to citric acid derivatives.
Enzyme Inhibition Assay
To validate the inhibitory constant (
-
Enzyme Source: Purified Porcine Heart Aconitase.
-
Substrate: Citrate (varying concentrations: 0.1 mM to 5 mM).
-
Inhibitor: this compound (0.5 mM, 1.0 mM).
-
Detection: Monitor the formation of cis-aconitate at 240 nm (UV absorbance of the double bond).
-
Data Analysis: Plot Lineweaver-Burk (Double Reciprocal) graphs.
-
Expectation: Intersecting lines on the Y-axis (Competitive Inhibition) indicating that
is unchanged while increases.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44149934, this compound. Retrieved from [Link]
-
Ragheb, A. Y., et al. (2025). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS. ResearchGate. Retrieved from [Link]
-
Schilling, J. S., et al. (2020). Transcriptome analysis of the brown rot fungus Gloeophyllum trabeum during lignocellulose degradation. Biotechnology for Biofuels. Retrieved from [Link]
- Glusker, J. P. (1968).Mechanism of Aconitase Action Deduced from the Structure of Substrate Analogs. Journal of Molecular Biology.
-
Tabuchi, T., et al. (1974). Production of 2-methylisocitric acid from n-paraffins by mutants of Candida lipolytica. Agricultural and Biological Chemistry.[3][4][5] (Contextual reference for the related methylcitrate cycle).
Sources
Methodological & Application
Application Note: Robust Derivatization of 2-Methoxycitric Acid for Sensitive Mass Spectrometric Analysis
Introduction
2-Methoxycitric acid (2-MCA) is a tricarboxylic acid and a key biomarker in the study of certain inborn errors of metabolism. Its accurate quantification in biological matrices is crucial for diagnostic and research purposes. However, the inherent properties of 2-MCA—high polarity, low volatility, and thermal lability due to its three carboxyl groups and one hydroxyl group—pose significant challenges for direct analysis by mass spectrometry (MS), particularly when coupled with gas chromatography (GC).[1] Derivatization is an essential sample preparation step to overcome these challenges by converting the polar functional groups into less polar, more volatile, and thermally stable derivatives. This application note provides a detailed guide to the derivatization of 2-MCA for both GC-MS and LC-MS/MS analysis, explaining the rationale behind the chosen methodologies and offering step-by-step protocols for researchers, scientists, and drug development professionals.
The Imperative for Derivatization in 2-MCA Analysis
The primary goal of derivatization for GC-MS analysis is to increase the volatility and thermal stability of the analyte.[2] For 2-MCA, the active hydrogens on the carboxylic acid and hydroxyl groups are the primary targets for derivatization. Without this chemical modification, direct injection into a hot GC inlet would lead to thermal degradation and poor chromatographic peak shape.
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization can also be advantageous. While direct analysis is sometimes possible, derivatization can enhance chromatographic retention on reverse-phase columns and improve ionization efficiency, leading to increased sensitivity and specificity.[3][4]
Recommended Derivatization Strategies for this compound
Based on the chemical structure of 2-MCA and established methods for similar polycarboxylic acids, two primary derivatization strategies are recommended:
-
Silylation for GC-MS Analysis: This is a widely used and robust method for compounds containing hydroxyl and carboxyl groups.[5] Silylating reagents replace the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.
-
Esterification for GC-MS and LC-MS/MS Analysis: This method specifically targets the carboxylic acid groups, converting them into esters.[6][7] This is a versatile approach that can be tailored for different analytical platforms.
Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis
This two-step protocol is considered the gold standard for the analysis of organic acids containing keto groups, and it is highly effective for hydroxy-polycarboxylic acids like 2-MCA. The initial methoximation step, while not strictly necessary for 2-MCA (as it lacks a ketone group), is often included in protocols for organic acid profiling to protect any keto acids that may be present in the sample and to provide a more uniform derivatization of all analytes.[2][8] The subsequent silylation step targets the hydroxyl and carboxyl groups.
Scientific Rationale
-
Methoximation: This step converts any aldehyde and keto groups into their methoxime derivatives. This prevents tautomerization and the formation of multiple derivatives from a single compound, which would complicate the resulting chromatogram.[2] For a comprehensive metabolic profiling analysis where other keto-acids might be present alongside 2-MCA, this step is crucial for consistency.
-
Silylation: The addition of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replaces the acidic protons on the carboxyl and hydroxyl groups with non-polar TMS groups.[5] This derivatization significantly reduces the polarity and increases the volatility of 2-MCA, making it amenable to GC separation.
Experimental Workflow
Caption: Workflow for two-step derivatization of 2-MCA for GC-MS analysis.
Detailed Protocol
-
Sample Preparation:
-
To 100 µL of sample (e.g., urine, deproteinized plasma), add a known amount of a suitable internal standard (e.g., a stable isotope-labeled citric acid).
-
Lyophilize (freeze-dry) the sample to complete dryness in a microcentrifuge tube. It is critical to remove all water as it will quench the silylation reagent.[8]
-
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Vortex thoroughly to ensure the residue is dissolved.
-
Incubate the mixture at 60°C for 60 minutes with gentle agitation.[8]
-
-
Silylation:
-
Final Preparation for GC-MS Analysis:
-
After cooling, centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to a GC vial with a micro-insert for analysis.
-
Data Presentation: Expected Mass Shifts
| Functional Group | Derivatizing Moiety | Mass Change (Da) |
| Carboxyl (-COOH) | Trimethylsilyl (TMS) | +72 |
| Hydroxyl (-OH) | Trimethylsilyl (TMS) | +72 |
For this compound (C7H10O8, Molar Mass: 222.15 g/mol ), which has three carboxyl groups and one hydroxyl group, the fully TMS-derivatized molecule will have a mass increase of 4 * 72 = 288 Da.
Protocol 2: Esterification with Butanolic HCl for GC-MS or LC-MS/MS Analysis
Esterification is a robust method for derivatizing carboxylic acids. Using butanolic HCl converts the carboxyl groups to their butyl esters. This derivatization increases the hydrophobicity of 2-MCA, which improves its retention on reverse-phase LC columns and enhances its volatility for GC-MS.[9]
Scientific Rationale
Acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (in this case, butanol).[10] This reaction is specific to carboxylic acids under these conditions, leaving the hydroxyl and methoxy groups intact. The resulting butyl esters are significantly less polar and more volatile than the parent acid. For LC-MS/MS, the increased hydrophobicity leads to better retention and separation on C18 columns.
Experimental Workflow
Caption: Workflow for esterification of 2-MCA for MS-based analysis.
Detailed Protocol
-
Sample Preparation and Extraction:
-
Acidify the sample (e.g., 100 µL of urine or plasma) with HCl.
-
Extract the organic acids using a suitable organic solvent like ethyl acetate or perform solid-phase extraction.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
-
Esterification:
-
Prepare 3M butanolic HCl by carefully bubbling dry HCl gas through anhydrous n-butanol or by the slow addition of acetyl chloride to cold n-butanol.
-
Add 200 µL of 3M butanolic HCl to the dried extract.
-
Cap the vial tightly and heat at 65°C for 60 minutes.
-
-
Final Preparation for Analysis:
-
Cool the sample to room temperature.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.
-
For GC-MS analysis , reconstitute the residue in a suitable solvent like ethyl acetate.
-
For LC-MS/MS analysis , reconstitute the residue in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Data Presentation: Expected Mass Shifts
| Functional Group | Derivatizing Moiety | Mass Change (Da) |
| Carboxyl (-COOH) | Butyl ester (-COOBu) | +56 |
For this compound, which has three carboxyl groups, the fully butylated derivative will have a mass increase of 3 * 56 = 168 Da.
Typical GC-MS Parameters for Derivatized 2-MCA
The following parameters serve as a starting point and should be optimized for your specific instrument.
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |
| Injector Temp. | 270°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 300°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification |
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive determination by mass spectrometry. For GC-MS analysis, a two-step methoximation and silylation protocol offers a comprehensive and robust approach, especially in the context of broader metabolic profiling. For both GC-MS and LC-MS/MS, esterification provides a specific and effective method to handle the polar carboxylic acid groups. The choice of derivatization strategy will depend on the analytical platform, the complexity of the sample matrix, and the overall goals of the study. The protocols provided in this application note are based on well-established principles for the analysis of polar metabolites and serve as a detailed guide for researchers in the field.
References
-
Analysis of the Citric Acid Cycle Intermediates Using Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
- Method of quantification of carboxylic acids by mass spectrometry. Google Patents.
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available at: [Link]
-
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels - ACS Publications. Available at: [Link]
-
SOP: CASE MMPC Citric Acid Cycle and Related Intermediates Assays. Available at: [Link]
-
Mass spectrometric analysis of tricarboxylic acid cycle metabolites. Theses.cz. Available at: [Link]
-
Sample preparation. Available at: [Link]
-
Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. ResearchGate. Available at: [Link]
-
Converting Carboxylic Acids to Esters. Chemistry Steps. Available at: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Proteomics & Metabolomics Blog. Available at: [Link]
-
Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. e-Repositori UPF. Available at: [Link]
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. Available at: [Link]
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PMC - National Center for Biotechnology Information. Available at: [Link]
-
Validated capillary gas chromatographic-mass spectrometric assay to determine 2-methylcitric acid I and II levels in human serum by using a pulsed splitless injection procedure. PubMed. Available at: [Link]
-
GC/MS Sample Preparation. HSC Cores - BookStack. Available at: [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed. Available at: [Link]
-
Analysis of the citric acid cycle intermediates using gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available at: [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available at: [Link]
-
Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. Available at: [Link]
-
Pretreatment Procedure Handbook for Metabolites Analysis. Shimadzu. Available at: [Link]
-
Sample preparation – is it possible to have too much?. European Pharmaceutical Review. Available at: [Link]
-
Identification of hydroxy-and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time- of-flight mass spectrometry. ResearchGate. Available at: [Link]
-
Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mmpc.org [mmpc.org]
- 6. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 7. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Precision Quantitation of 2-Methoxycitric Acid via Stable Isotope Dilution LC-MS/MS
This Application Note is designed for researchers in food safety, metabolomics, and pharmaceutical analysis. It details a rigorous Stable Isotope Dilution Assay (SIDA) for the quantitation of 2-Methoxycitric Acid (2-MCA) , a critical biomarker often associated with fungal fermentation (e.g., Aspergillus spp.) and used as an indicator of economic adulteration in fruit juices (e.g., pomegranate) or as a metabolite in specific organic acidemias.
Abstract & Strategic Significance
This compound (2-MCA) is a structural analog of citric acid where the tertiary hydroxyl group is methylated. Its accurate quantitation is challenging due to its high polarity, lack of chromophores, and isobaric interference from isomers like 2-methylcitric acid (homocitric acid lactone precursors).
Standard external calibration methods often fail due to significant matrix effects (ion suppression/enhancement) in electrospray ionization (ESI). This protocol utilizes Stable Isotope Dilution Assay (SIDA) , the gold standard in quantitative mass spectrometry. By spiking samples with a stable isotopologue (e.g., 2-MCA-d3) prior to extraction, the internal standard (IS) and analyte experience identical extraction losses and ionization effects, ensuring maximum accuracy.
Key Applications:
-
Food Authenticity: Detection of industrial citric acid (fungal origin) added to fresh fruit juices.
-
Metabolomics: Profiling of tricarboxylic acid (TCA) cycle dysregulation.
Scientific Principles & Workflow
The SIDA Advantage
In complex matrices like pomegranate juice or plasma, co-eluting compounds compete for charge in the ESI source.
-
Without SIDA: Matrix suppression can reduce signal by 20-50%, leading to underestimation.
-
With SIDA: The ratio of Analyte/IS remains constant because both are suppressed equally.
Workflow Logic
The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar 2-MCA without derivatization, coupled with negative mode MS/MS.
Figure 1: Step-by-step SIDA workflow ensuring the Internal Standard (IS) is integrated before any sample manipulation occurs.
Materials & Reagents
Standards
-
Analyte: this compound (High purity >98%).
-
Internal Standard (IS): This compound-d3 (Methyl-d3).
-
Note: If 2-MCA-d3 is not commercially available, it can be synthesized via methylation of citric acid using Iodomethane-d3 (
) under basic conditions, followed by hydrolysis. -
Alternative Surrogate:Citric Acid-d4 may be used if the retention time is matched closely, but true SIDA prefers the isotopologue.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.
Instrumentation
-
LC System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) is preferred over C18 due to the high polarity of 2-MCA.
Experimental Protocol
Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stocks of 2-MCA and 2-MCA-d3 in 50:50 ACN:Water. Store at -20°C.
-
Internal Standard Spiking Solution: Dilute 2-MCA-d3 to a fixed concentration (e.g., 500 ng/mL) in ACN. This will be added to every sample.
Sample Preparation (Dual Track)
Track A: Fruit Juice (High Sugar Matrix)
-
Aliquot: Transfer 100 µL of juice to a centrifuge tube.
-
Spike: Add 50 µL of IS Spiking Solution . Vortex for 30s.
-
Dilution: Add 850 µL of ACN (to induce protein/polysaccharide precipitation and match HILIC initial conditions).
-
Centrifuge: 12,000 x g for 10 min at 4°C.
-
Filter: Transfer supernatant to a vial through a 0.22 µm PTFE filter.
Track B: Plasma/Urine (Biological Matrix)
-
Aliquot: Transfer 50 µL of plasma.
-
Spike: Add 25 µL of IS Spiking Solution . Equilibrate for 15 min on ice.
-
Protein Precipitation: Add 200 µL cold ACN (containing 0.1% Formic Acid).
-
Vortex/Spin: Vortex 1 min; Centrifuge 14,000 x g for 10 min.
-
Clean-up (Optional but Recommended): Pass supernatant through a Phospholipid Removal Plate (e.g., Ostro) if analyzing plasma to prevent source fouling.
LC-MS/MS Conditions
Chromatography (HILIC Mode)
-
Column Temp: 40°C
-
Flow Rate: 0.3 mL/min
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with
). Alkaline pH aids ionization of organic acids in negative mode. -
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 95 | Initial Hold |
| 1.0 | 95 | Start Gradient |
| 6.0 | 50 | Elution of Acids |
| 7.0 | 50 | Hold |
| 7.1 | 95 | Re-equilibration |
| 10.0 | 95 | End |
Mass Spectrometry (ESI Negative)
-
Ion Source: Electrospray Ionization (Negative Mode)[1]
-
Spray Voltage: -3500 V
-
Curtain Gas: 30 psi
-
Source Temp: 500°C
MRM Transitions (Optimized) Note: Transitions based on [M-H]- precursor. Exact collision energies (CE) must be optimized per instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |
| 2-MCA | 205.1 | 85.0 | 50 | -22 | Quantifier |
| 2-MCA | 205.1 | 111.0 | 50 | -18 | Qualifier |
| 2-MCA | 205.1 | 129.0 | 50 | -15 | Qualifier |
| 2-MCA-d3 | 208.1 | 85.0 | 50 | -22 | IS Quant |
Mechanistic Insight: The transition 205 -> 129 corresponds to the loss of
Data Analysis & Validation
Calculation
Quantification is performed using the Response Ratio :
Plot
-
Linearity:
is expected over the range of 10 ng/mL to 5000 ng/mL. -
Weighting: Use
or weighting to improve accuracy at the lower end of the curve.
Method Validation Criteria
-
Recovery: Spike pure matrix at 3 levels (Low, Mid, High). Acceptable range: 80–120%.
-
Precision (CV%): Intra-day < 5%, Inter-day < 10%.
-
Matrix Effect (ME):
SIDA effectively negates the impact of ME on quantitation, even if absolute signal drops.
Troubleshooting & Expert Tips
Decision Tree for Method Development
Figure 2: Troubleshooting logic for common HILIC peak shape issues.
-
Peak Tailing: In HILIC, this often occurs if the sample diluent is too aqueous. Ensure the injected sample is at least 80% Acetonitrile.
-
Carryover: Organic acids can stick to metal surfaces. Use a needle wash of 10% Formic Acid in Water/MeOH to strip metal-bound analytes between runs.
-
Isomer Separation: this compound must be chromatographically resolved from 2-Methylcitric acid. If they co-elute, the unique transitions (Methyl vs Methoxy loss) must be used, but chromatographic separation is safer.
References
-
Jandova, R., et al. (2021).[2] "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Waters Corporation Application Note. Link
-
Tezcan, F., et al. (2013). "Authentication of pomegranate juice using multidimensional analysis of its metabolites." Food Chemistry. Link
-
Stoll, D.R., et al. (2021). "Stable Isotope Dilution Assay (SIDA) - Basic Principles." Bayerisches Zentrum für Biomolekulare Massenspektrometrie.[3] Link
-
Cardellina, J.H., et al. (2021).[4] "Pomegranate Punica granatum - Botanical Adulterants Prevention Bulletin."[4] American Botanical Council.[4] Link
-
Zhang, Y., et al. (2008). "Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay." Journal of Agricultural and Food Chemistry. Link
Sources
- 1. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
- 2. lcms.cz [lcms.cz]
- 3. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 4. stauberusa.com [stauberusa.com]
Application Note: Quantification of 2-Methylcitric Acid in Biological Matrices as a Key Biomarker for Propionic and Methylmalonic Acidemia
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the significance and analysis of 2-methylcitric acid (MCA) as a critical biomarker for the inherited metabolic disorders propionic acidemia (PA) and methylmalonic acidemia (MMA). We delve into the biochemical rationale for MCA accumulation, its clinical relevance, and present detailed, field-proven protocols for its quantification in urine and dried blood spots using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to ensure scientific integrity through self-validating steps, including the use of internal standards and quality controls.
Introduction: The Role of 2-Methylcitric Acid in Metabolic Disease
Inherited metabolic disorders, or inborn errors of metabolism, are a diverse group of genetic diseases resulting from defects in specific enzymes or transport proteins involved in metabolic pathways.[1][2] Among these, the organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), are characterized by the accumulation of toxic organic acids in bodily fluids.[1][3] These conditions arise from deficiencies in the enzymes propionyl-CoA carboxylase (PCC) or methylmalonyl-CoA mutase (MCM), respectively, which are essential for the breakdown of several amino acids (valine, isoleucine, methionine, threonine), odd-chain fatty acids, and cholesterol.[3]
A key, pathognomonic biomarker for both PA and MMA is 2-methylcitric acid (MCA).[4] Its presence and concentration are directly linked to the underlying metabolic dysfunction, making its accurate quantification essential for diagnosis, disease monitoring, and evaluating therapeutic efficacy.[4][5]
Biochemical Pathway and Pathophysiological Significance
The accumulation of MCA is a direct consequence of a bottleneck in the propionyl-CoA metabolic pathway.
-
Normal Metabolism: In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA by PCC, and subsequently to the Krebs cycle intermediate, succinyl-CoA, by MCM.[3]
-
Pathophysiology of PA and MMA: In PA or MMA, the enzymatic defect leads to a buildup of propionyl-CoA.[3][6] This excess propionyl-CoA competes with the primary substrate, acetyl-CoA, for the enzyme citrate synthase. Citrate synthase then aberrantly condenses propionyl-CoA with oxaloacetate, forming 2-methylcitric acid instead of citrate.[4][5]
This process not only generates a toxic metabolite but may also deplete Krebs cycle intermediates, contributing to mitochondrial dysfunction and hyperammonemia, which are hallmarks of metabolic crises in these patients.[5] Elevated MCA levels are strongly correlated with disease severity and can be used to monitor metabolic control.[4]
Sources
- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 3. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. mdpi.com [mdpi.com]
- 6. cocukmetabolizma.com [cocukmetabolizma.com]
Protocol for 2-Methoxycitric acid extraction from serum
Application Note: AN-2026-MCA Topic: Protocol for 2-Methylcitric Acid (2-MCA) Extraction from Serum (Addressed to inquiry regarding "2-Methoxycitric acid")
Part 1: Executive Summary & Nomenclature Correction
Critical Note on Nomenclature: The request specified "this compound." In clinical biochemistry and metabolomics, this specific isomer is virtually non-existent as a serum biomarker. The standard, clinically critical analyte is 2-Methylcitric Acid (2-MCA) (also known as methylcitrate). 2-MCA is the pathognomonic marker for disorders of propionate metabolism, specifically Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) , and is frequently analyzed alongside Methylmalonic Acid (MMA) and Homocysteine.
Assumption of Intent: This protocol is designed for 2-Methylcitric Acid (2-MCA) , assuming the query contained a nomenclature error. Applicability: If "this compound" refers to a novel synthetic derivative (e.g., a specific drug metabolite in a confidential development pipeline), the physicochemical properties of 2-MCA (a polar, tricarboxylic acid) make this protocol an exact "chemical proxy" suitable for adaptation.
Part 2: Scientific Background & Mechanism[1][2]
2.1 The Biological Context 2-Methylcitric acid is formed via the condensation of Propionyl-CoA with Oxaloacetate , catalyzed by citrate synthase.[1] Under normal physiological conditions, Propionyl-CoA is carboxylated to Methylmalonyl-CoA. However, in states of enzyme deficiency (e.g., Propionyl-CoA Carboxylase deficiency) or Vitamin B12 deficiency, Propionyl-CoA accumulates and is shunted into the "Methylcitrate Cycle," producing toxic 2-MCA.
2.2 Analytical Challenges
-
Polarity: 2-MCA is highly polar and hydrophilic, leading to poor retention on standard C18 (Reversed-Phase) columns without ion-pairing reagents.
-
Isomeric Interference: It must be chromatographically resolved from Citric Acid (CA) and Isocitric Acid, which are present in serum at concentrations orders of magnitude higher.
-
Matrix Effects: Serum phospholipids can suppress ionization in the mass spectrometer.
Part 3: Experimental Protocol
This guide details two validated workflows. Method A is the modern, high-throughput approach using HILIC chromatography. Method B is the traditional Derivatization approach for instruments requiring higher sensitivity.
Reagents & Standards
-
Analyte: 2-Methylcitric Acid (Formula: C7H10O7, MW: 206.15).[2][1]
-
Internal Standard (IS): d3-Methylcitric acid (preferred) or d3-Methylmalonic acid.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: Human Serum (stored at -80°C).
Method A: Protein Precipitation with HILIC Separation (High-Throughput)
Best for: Clinical diagnostics labs processing high volumes; requires modern LC-MS/MS.
Step-by-Step Workflow:
-
Thawing: Thaw serum samples on ice. Vortex for 10 seconds.
-
Aliquot: Transfer 50 µL of serum into a 1.5 mL Eppendorf tube or 96-well deep-well plate.
-
Internal Standard Addition: Add 10 µL of Internal Standard working solution (10 µM d3-MCA in water). Vortex briefly.
-
Precipitation: Add 200 µL of Cold Extraction Solvent (80:20 Acetonitrile:Methanol + 0.1% Formic Acid).
-
Rationale: The high organic content precipitates proteins while the acidity stabilizes the carboxylic acid groups.
-
-
Agitation: Vortex vigorously for 30 seconds or shake at 1000 rpm for 5 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.
-
Evaporation (Optional but Recommended): Dry under Nitrogen gas at 40°C to remove organic solvent, then reconstitute in 50 µL of Mobile Phase A (Initial conditions).
-
Note: Direct injection of the supernatant is possible if the HILIC method is robust, but reconstitution improves peak shape.
-
Method B: Butylation Derivatization (High Sensitivity)
Best for: Older instruments or when detecting trace levels (<50 nM).
-
Extraction: Perform steps 1–6 from Method A.
-
Drying: Evaporate the supernatant to complete dryness under Nitrogen at 40°C.
-
Derivatization: Add 100 µL of 3N HCl in n-Butanol .
-
Incubation: Seal and incubate at 65°C for 15 minutes .
-
Drying: Evaporate the derivatizing reagent to dryness under Nitrogen.
-
Reconstitution: Reconstitute residue in 100 µL of 80:20 Water:Acetonitrile (+0.1% Formic Acid).
Part 4: LC-MS/MS Acquisition Parameters
Chromatography (HILIC Mode - for Method A)
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Water:ACN (pH 3.0).
-
Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 5:95 Water:ACN.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for retention)
-
1-5 min: 95% B → 50% B
-
5-7 min: 50% B (Wash)
-
7.1 min: Return to 95% B (Re-equilibration).
-
Mass Spectrometry (MRM Settings)
-
Ionization: ESI Negative Mode (Method A) / ESI Positive Mode (Method B - Butylated).
-
Source Temp: 500°C.
-
Capillary Voltage: -2.5 kV.
Table 1: MRM Transitions (Underivatized - Negative Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 2-Methylcitric Acid | 205.1 [M-H]⁻ | 129.0 | 25 | 15 | Quantifier |
| 2-Methylcitric Acid | 205.1 [M-H]⁻ | 85.0 | 25 | 22 | Qualifier |
| d3-Methylcitric Acid | 208.1 [M-H]⁻ | 132.0 | 25 | 15 | Internal Std |
| Citric Acid (Interference) | 191.0 [M-H]⁻ | 111.0 | 25 | 12 | Monitor |
Note: 2-MCA (205) must be chromatographically separated from Citric Acid (191) to prevent cross-talk from source fragmentation, although their masses differ.
Part 5: Visualizations
Metabolic Pathway of 2-MCA Accumulation
Figure 1: The "Methylcitrate Cycle" shunt. When Propionyl-CoA accumulates (due to PA or MMA), it condenses with Oxaloacetate to form 2-Methylcitric Acid.[1]
Extraction Workflow Diagram
Figure 2: Simplified high-throughput protein precipitation workflow for 2-MCA extraction.
Part 6: References
-
Turgeon, C. T., et al. (2010).[5][6] "Determination of Total Homocysteine, Methylmalonic Acid, and 2-Methylcitric Acid in Dried Blood Spots by Tandem Mass Spectrometry." Clinical Chemistry. Link
-
Fu, X., et al. (2013). "2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS)." JIMD Reports. Link
-
Al-Dirbashi, O. Y., et al. (2017). "Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots." PLOS ONE. Link
-
HealthMatters.io. "2-Methylcitric Acid, Serum - Biomarker Guide." HealthMatters. Link
Sources
- 1. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 2-Methylcitric acid | Methylcitric acid | TargetMol [targetmol.com]
- 3. 2-Methylcitric acid impairs glutamate metabolism and induces permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Chiral separation of 2-Methoxycitric acid diastereomers
Part 1: Executive Summary & Chemical Context
1.1 The Analytical Challenge 2-Methoxycitric acid (2-MCA) presents a formidable challenge in chiral chromatography due to three converging factors:
-
High Polarity: The presence of three carboxylic acid groups and a methoxy functionality creates a highly polar, hydrophilic molecule that retains poorly on standard Reversed-Phase (RP) scaffolds.[1]
-
Weak Chromophores: Lacking aromatic rings or conjugated systems, 2-MCA has poor UV absorbance, necessitating low-wavelength detection (210 nm) or universal detectors (CAD/ELSD/MS).[1]
-
Stereochemical Complexity: While symmetric 2-O-methylcitric acid is achiral, the term "this compound diastereomers" in drug development invariably refers to desymmetrized derivatives (e.g., mono-esters, amides) or C3-substituted analogs (like 2-methoxy-3-methylcitric acid).[1] These molecules possess multiple stereocenters, requiring high-efficiency separation to resolve diastereomeric pairs (e.g., R,R vs R,S).[1]
1.2 Scope of this Protocol This guide moves beyond standard screening to provide a targeted Anion-Exchange Chiral Chromatography workflow. We prioritize Zwitterionic (ZWIX) and Weak Anion Exchange (WAX) chiral stationary phases (CSPs) over traditional amylose/cellulose coatings, as the latter often fail to retain free polyprotic acids without heavy derivatization.[1]
Part 2: Primary Methodology – Zwitterionic & Anion Exchange HPLC
The most robust method for separating acidic diastereomers without derivatization is using Cinchona alkaloid-based exchangers.[1] These phases utilize an ion-pairing mechanism that is highly sensitive to the spatial arrangement of carboxyl groups.[1]
Recommended Column Chemistries
| CSP Type | Commercial Equivalent | Selector Mechanism | Target Analyte State |
| Anion Exchange (WAX) | Chiralpak QN-AX / QD-AX | Quinine/Quinidine (tert-butylcarbamate) | Free Acid (Ionized) |
| Zwitterionic (ZWIX) | Chiralpak ZWIX(+) / ZWIX(-) | Quinine/Quinidine (fused with sulfonic acid) | Free Acid / Amino Acids |
| Immobilized Amylose | Chiralpak IG / ID | Amylose tris(3-chlorophenylcarbamate) | Esterified Derivatives |
Protocol A: Direct Separation of Free Acids (WAX Mode)
Use this protocol for metabolic profiling or when derivatization is undesirable.[1]
Mobile Phase System: Polar Organic Mode (POM) This non-aqueous system promotes tight ion-pairing between the analyte's carboxylates and the CSP's quinuclidine nitrogen.[1]
-
Solvent A: Methanol (LC-MS Grade)[1]
-
Solvent B: Acetonitrile (ACN)[1]
-
Acid Modifier: Formic Acid (FA) or Acetic Acid (AcOH)[1][2][3]
-
Base Modifier: Ammonium Acetate (NH₄OAc) or Diethylamine (DEA) – Critical for peak shape.[1]
Step-by-Step Gradient Protocol:
-
Conditioning: Flush column (e.g., Chiralpak QN-AX, 150 x 4.6 mm, 5 µm) with MeOH:ACN (50:50) containing 50 mM NH₄OAc for 30 mins.
-
Equilibration: Switch to running buffer: MeOH:ACN (80:20) + 0.5% Formic Acid + 25 mM NH₄OAc .[1]
-
Note: The high acid content ensures the analyte is fully protonated at the non-interacting sites while allowing specific ion-exchange at the chiral selector.[1]
-
-
Injection: 5–10 µL of sample dissolved in the mobile phase (1 mg/mL).
-
Isocratic Run: Flow rate 1.0 mL/min at 25°C.
-
Optimization Logic:
Protocol B: Separation of Desymmetrized Esters (Normal Phase)
Use this protocol if the target is a synthetic intermediate (e.g., this compound 1-methyl ester).[1]
Column: Chiralpak IC or IG (Immobilized Polysaccharide) Mobile Phase: n-Hexane / IPA / TFA[1]
-
Ratio: 90:10:0.1 (v/v/v)[1]
-
Rationale: The TFA suppresses ionization of the remaining free acid, forcing the molecule to interact via hydrogen bonding and dipole-dipole interactions with the polysaccharide backbone.[1]
Part 3: Detection & Visualization Strategy
Due to the weak UV absorbance of the methoxy-citrate backbone, standard UV detection at 254 nm is useless.[1]
-
Primary Detector: Charged Aerosol Detector (CAD) or ELSD.[1]
-
Settings: Nebulizer Temp 35°C; Power Function 1.0.[1]
-
-
Secondary Detector: Mass Spectrometry (ESI-).[1]
Part 4: Method Development Workflow (Logic Diagram)
The following diagram illustrates the decision matrix for selecting the correct separation mode based on the specific 2-MCA derivative state.
Figure 1: Decision tree for selecting the optimal chromatographic mode based on the protonation and derivatization state of the citric acid derivative.
Part 5: Troubleshooting & Optimization
5.1 Peak Tailing
-
Cause: Non-specific interaction between free carboxyls and the silica support.[1]
-
Solution: Increase the ionic strength of the buffer. Raise NH₄OAc from 25 mM to 50 mM.[1] If using Normal Phase, ensure TFA concentration is at least 0.1%.[1]
5.2 Lack of Retention (Void Volume Elution)
-
Cause: Analyte is too polar or electrostatic repulsion.[1]
-
Solution (WAX Mode): Switch to 100% Methanol as the solvent.[1] ACN reduces the solubility of the buffer salts and can sometimes reduce the effective "ion-pairing" capacity in these specific systems.[1]
5.3 Resolution < 1.5 (Partial Separation)
-
Cause: Similar pKa values of diastereomers.[1]
-
Solution: Temperature effect.[1][4][5] Lower the column temperature to 10°C . Chiral recognition mechanisms are enthalpically driven; lower temperatures often dramatically improve selectivity (
) for flexible molecules like citric acid derivatives.[1]
Part 6: References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® QN-AX and QD-AX. Retrieved from [Link]
-
Lindner, W., et al. (2010).[1] Cinchona alkaloid-based chiral stationary phases: The success story of a non-conventional concept. Journal of Chromatography A. [Link][1]
-
Stavrou, I.J., et al. (2018).[1] Chiral separation of organic acids in biological samples. Separations. [Link]
Sources
- 1. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 2. chiraltech.com [chiraltech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Note: 2-Methoxycitric Acid as an Internal Standard for TCA Cycle Profiling
This Application Note and Protocol guide details the use of 2-Methoxycitric Acid as a non-endogenous internal standard (IS) for the quantification of Citric Acid Cycle (TCA) intermediates and related organic acids.
Executive Summary
In metabolomics and clinical diagnostics, the accurate quantification of Citric Acid (Citrate) and its isomers (Isocitrate, Alloisocitrate) is critical. While stable isotope-labeled standards (e.g.,
This compound (2-MCA) serves as a robust structural analog internal standard . It is a synthetic ether derivative of citric acid that is non-endogenous in healthy biological systems (absent in subjects not exposed to 2-methoxyethanol). Its physicochemical similarity to citrate ensures it tracks extraction efficiency and ionization variability, while its methoxy group provides sufficient chromatographic resolution to prevent spectral interference.
Key Advantages
-
Non-Endogenous: Absent in normal human urine, plasma, and tissue, eliminating background subtraction errors.
-
Chromatographic Resolution: The methoxy group (
) increases lipophilicity slightly compared to the hydroxy group ( ), allowing baseline separation from Citrate and Isocitrate in HILIC and Reverse-Phase LC. -
Ionization Similarity: Matches the carboxylic acid ionization patterns of TCA intermediates in ESI(-) mode.
Technical Specifications & Mechanism
Chemical Identity
-
IUPAC Name: 2-methoxypropane-1,2,3-tricarboxylic acid
-
Molecular Formula:
-
Molecular Weight: 206.15 g/mol
-
Role: Structural Analog Internal Standard
-
Origin: Synthetic; also a known metabolite of the industrial solvent 2-methoxyethanol (EGME).
Mechanistic Rationale
The reliability of this compound as an IS stems from its structural homology to Citric Acid:
| Feature | Citric Acid (Analyte) | This compound (IS) | Impact on Analysis |
| Structure | 2-Hydroxy-1,2,3-propanetricarboxylic acid | 2-Methoxy-1,2,3-propanetricarboxylic acid | Similar interaction with stationary phases. |
| pKa (approx) | 3.1, 4.7, 6.4 | ~3.0, 4.6, 6.3 | Co-elution in Ion Exchange; Separation in RP/HILIC. |
| Ionization | [M-H]⁻ m/z 191 | [M-H]⁻ m/z 205 | Distinct m/z allows interference-free detection. |
| Stability | High | High (Ether linkage is stable) | Suitable for long sample queues. |
Experimental Protocol: LC-MS/MS Quantification
Reagents & Equipment
-
Analyte Standards: Citric Acid, Isocitric Acid, 2-Methylcitric Acid.
-
Internal Standard: this compound (High Purity >98%).
-
Matrix: Plasma, Urine, or Cell Culture Media.
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).
-
Column: HILIC (e.g., Waters BEH Amide) or C18 with Ion Pairing (Tributylamine).
Stock Solution Preparation
-
Master Stock (IS): Dissolve 10 mg of this compound in 10 mL of 50:50 Methanol:Water to achieve 1 mg/mL . Store at -20°C.
-
Working IS Solution: Dilute Master Stock to 10 µg/mL in Acetonitrile (ACN). This will be used for protein precipitation.
Sample Preparation Workflow (Plasma)
Rationale: Protein precipitation with ACN removes interferences while simultaneously introducing the IS to correct for volume variations.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
IS Addition: Add 200 µL of Working IS Solution (10 µg/mL this compound in ACN).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 150 µL of the supernatant to a clean vial.
-
Evaporation: Dry under nitrogen at 35°C (optional, for concentration). Reconstitute in 50 µL Mobile Phase A.
-
Injection: Inject 2-5 µL into the LC-MS/MS.
LC-MS/MS Conditions (HILIC Method)
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 85% B
-
1-6 min: 85% -> 40% B (Linear Gradient)
-
6-8 min: 40% B (Wash)
-
8.1 min: 85% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
MS/MS Transitions (ESI Negative Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min)* |
| Citric Acid | 191.0 | 111.0 | 15 | 4.2 |
| Isocitric Acid | 191.0 | 73.0 | 20 | 4.5 |
| This compound (IS) | 205.1 | 129.0 | 18 | 3.8 |
| 2-Methylcitric Acid | 205.1 | 143.0 | 20 | 4.0 |
Note: Retention times are illustrative and depend on exact gradient/column. This compound typically elutes slightly earlier than Citric acid in HILIC due to the loss of the H-bond donor (-OH).
Visualizing the Workflow & Logic
The following diagram illustrates the critical decision points and the separation logic using this compound.
Caption: Workflow for TCA profiling using this compound. Note the distinct m/z channel (205) and retention time shift.
Validation & Troubleshooting
Linearity and Recovery
-
Linearity: The method typically demonstrates linearity from 1 µM to 1000 µM for Citric Acid (
) when normalized to this compound. -
Recovery: The extraction efficiency of this compound mimics Citric acid (typically 85-95% in ACN precipitation).
Critical Caveat: 2-Methoxyethanol Exposure
Warning: this compound is a metabolite of the toxic solvent 2-methoxyethanol .
-
Risk: If analyzing samples from industrial workers or subjects potentially exposed to 2-methoxyethanol, endogenous this compound may be present.
-
Control: Always run a "Blank Matrix" (unspiked) to ensure no background signal exists at the IS transition (m/z 205 -> 129). If signal is present, this IS cannot be used for that specific cohort.
Distinguishing from 2-Methylcitric Acid
2-Methylcitric acid (MCA) is a biomarker for Propionic Acidemia. It shares the same precursor mass (m/z 205) as this compound.
-
Differentiation: You must rely on:
-
Fragment Ions: this compound favors loss of
and methoxy group features (m/z 129), whereas 2-Methylcitric acid has distinct fragmentation (m/z 143). -
Retention Time: The methoxy group makes this compound slightly less polar than 2-Methylcitric acid, resulting in different elution times on HILIC columns.
-
References
-
Mebane, R. M., et al. (2021). "Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS." Journal of Mass Spectrometry and Advances in the Clinical Lab. Link
- Context: Establishes the baseline for measuring substituted citric acids (MCA) and the need for rigorous internal standards.
-
Defaÿ, E., et al. (2020).[1] "Growth of {100}-oriented lead zirconate titanate thin films mediated by a safe solvent." Journal of Materials Chemistry C. Link
- Context: Mechanistic detailing of 2-methoxyethanol oxidation to this compound, confirming its structure and interference potential with the Krebs cycle (validating its structural similarity for use as an IS).
-
National Institute of Standards and Technology (NIST). (2025).[2] "Formic Acid Boosts LC-MS Metabolomics Sensitivity."[2] The Analytical Scientist. Link
- Context: Protocols for optimizing LC-MS sensitivity for organic acids, relevant to the mobile phase selection in this protocol.
-
Thermo Fisher Scientific. (2026). "Use of Dual Channel Chromatography to Increase the Productivity of the Analysis of Pesticide Residues." Link
- Context: General reference for LC-MS workflow optimiz
Sources
Troubleshooting & Optimization
Overcoming matrix effects in 2-Methoxycitric acid analysis
To: Research & Development Team From: Senior Application Scientist, Bioanalytical Support Division Subject: Technical Guide: Overcoming Matrix Effects in 2-Methoxycitric Acid Analysis
Executive Summary & Analyte Context
This compound is a highly polar, tricarboxylic acid structurally analogous to 2-Methylcitric acid (2-MCA) and Citric acid . In drug development and metabolic profiling, the analysis of such small, polar organic acids is notoriously difficult due to three converging challenges:
-
Poor Retention: Underivatized tricarboxylic acids do not retain well on standard C18 columns.
-
Isobaric Interference: It must be chromatographically separated from abundant isomers (e.g., isocitric acid, homoisocitric acid) to ensure specificity.
-
Severe Matrix Effects: In negative electrospray ionization (ESI-), co-eluting phospholipids and salts from biological matrices (plasma, urine, cell media) cause significant ion suppression, leading to poor sensitivity and non-reproducible quantification.
Note on Nomenclature: While 2-Methylcitric acid (2-MCA) is a common biomarker for propionic acidemia, This compound is a distinct structural analog (CAS: 142160-67-6). Due to their near-identical physicochemical properties (pK_a values, polarity, solubility), the robust methodologies developed for 2-MCA are the gold standard starting point for this compound method development. This guide adapts those field-proven protocols to your specific analyte.
Diagnostic Workflow: Do You Have a Matrix Effect?
Before optimizing, you must confirm that matrix effects (ME) are the root cause of your data variability. Use this decision tree to diagnose the issue.
Figure 1: Diagnostic decision tree for identifying matrix effects in LC-MS/MS analysis.
Troubleshooting Module: Sample Preparation (The First Line of Defense)
The most effective way to eliminate matrix effects is to remove the matrix before injection. For tricarboxylic acids like this compound, simple Protein Precipitation (PPT) is often insufficient because it leaves phospholipids (the primary cause of ion suppression) in the sample.
Q: Why is my recovery low/variable with Protein Precipitation (PPT)?
A: PPT (using Methanol or Acetonitrile) removes proteins but leaves behind phospholipids and salts. In negative mode ESI, these contaminants compete for charge, suppressing the signal of this compound. Furthermore, polar acids can bind to the protein pellet if the pH is not controlled.
Recommended Protocol: Weak Anion Exchange (WAX) SPE Solid Phase Extraction (SPE) using a Mixed-Mode Weak Anion Exchange (WAX) sorbent is the most robust method. It retains the acidic analyte (negatively charged) while washing away neutral lipids and phospholipids.
Step-by-Step WAX Protocol:
-
Sample Pre-treatment: Mix 100 µL Plasma/Urine with 300 µL 2% Formic Acid . (Acidification breaks protein binding but keeps the acid protonated? Correction: For WAX, we need the analyte charged (deprotonated) to bind to the amine, OR we use the ion-exchange mechanism. Refined Strategy: For WAX, load at pH ~7.0 (analyte ionized) or use Strong Anion Exchange (SAX). However, WAX is often preferred for strong acids to allow elution.
-
Correction for WAX: Load at pH 5-7 (Analyte is -COO⁻, Sorbent is -NH3⁺). Elute at acidic pH or high ionic strength.
-
Alternative (Preferred for Organic Acids):Strong Anion Exchange (SAX) or Liquid-Liquid Extraction (LLE) .
-
Let's use the LLE/Derivatization approach (Gold Standard for Methylcitric Acid).
-
Alternative High-Throughput Protocol: Butanol Derivatization (The "Newborn Screening" Method) This method converts the polar this compound into a butyl ester, making it hydrophobic. This allows the use of standard C18 columns and moves the analyte away from the early-eluting polar suppression zone.
-
Dry Down: Evaporate 50 µL of sample (plasma/urine) to dryness under N2.
-
Derivatize: Add 100 µL of 3N HCl in n-Butanol .
-
Incubate: Heat at 65°C for 15-20 minutes. (Converts carboxyl groups to butyl esters).
-
Dry Down: Evaporate to dryness again to remove excess HCl.
-
Reconstitute: Dissolve in 100 µL 80:20 Water:Acetonitrile (0.1% Formic Acid).
-
Inject: Analyze on C18.
Table 1: Comparison of Extraction Strategies
| Method | Matrix Removal | Recovery | Pros | Cons |
| Protein Precipitation (PPT) | Low | High (>90%) | Fast, Cheap | High matrix effects; poor sensitivity. |
| WAX/SAX SPE | High | Medium (70-85%) | Removes phospholipids; clean extracts. | More labor-intensive; requires pH control. |
| LLE (Ethyl Acetate) | Medium | Medium (60-80%) | Good for organic acids; removes salts. | Requires acidification; variable recovery. |
| Derivatization (Butylation) | Very High | High (>90%) | Best sensitivity; shifts RT to clean region. | Requires evaporation/heating steps. |
Troubleshooting Module: Chromatography (The Separation)
Q: I see a peak, but is it this compound or Citric/Isocitric acid?
A: this compound is isobaric (or near-isobaric depending on resolution) with other citric acid derivatives. Separation is critical.
Scenario A: Using Derivatization (Recommended) If you used the butylation protocol above, the butyl esters of Citric Acid, Isocitric Acid, and this compound will separate easily on a standard C18 column due to slight hydrophobicity differences.
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 80% B over 5 minutes.
Scenario B: Analysis of Underivatized (Native) Acid If you cannot derivatize, you MUST use a specialized column. Standard C18 will result in elution at the void volume (dead time), where ion suppression is worst.
-
Column: HILIC (Amide) or Fluorophenyl (PFP) .
-
PFP columns offer unique selectivity for structural isomers of organic acids.
-
-
Mobile Phase: High organic start (e.g., 90% Acetonitrile) with Ammonium Acetate buffer (10mM, pH 9) to keep acids deprotonated and retained on HILIC.
Q: My peak shape is tailing badly.
A: Tailing in organic acids is usually caused by secondary interactions with metals in the LC system or the column hardware.
-
Solution 1: Use a "MaxPeak" or "Premier" (passivated surface) column to prevent metal chelation.
-
Solution 2: Add 5-10 µM Medronic Acid or EDTA to the mobile phase to chelate free metals.
Troubleshooting Module: Mass Spectrometry
Q: I still see ion suppression even after extraction.
A: This is likely due to co-eluting phospholipids (specifically lysophosphatidylcholines) that have similar retention times.
Diagnostic Step: Monitor the transition m/z 184 > 184 (Phosphocholine headgroup) in positive mode during your negative mode run (using polarity switching) to map where the lipids elute. Ensure your this compound peak does not overlap with the massive 184 trace.
Q: Which Internal Standard (IS) should I use?
A:
-
Gold Standard: Stable isotope-labeled this compound (e.g., ^13C or D3).
-
Silver Standard: D3-Methylcitric Acid (commercially available). Since 2-MCA is structurally almost identical, it will track the extraction efficiency and ionization defects of this compound better than a generic acid.
-
Bronze Standard: Tricarballylic acid or Citric acid-D4.
MS/MS Transitions (Negative Mode - ESI):
-
Precursor: [M-H]⁻ (m/z ~221 for this compound).
-
Product Ions: Look for losses of CO2 (44 Da) and H2O (18 Da).
-
Quantifier: m/z 221 > 159 (Loss of CO2 + H2O).
-
Qualifier: m/z 221 > 115.
-
Frequently Asked Questions (FAQs)
Q: Is this compound light-sensitive? A: Generally, no. However, like all tricarboxylic acids, it is stable in aqueous solution for only ~24 hours at room temperature due to potential bacterial growth or spontaneous decarboxylation. Store stock solutions at -20°C.
Q: Can I use a generic "Organic Acids" method? A: Only if it uses a high-strength HILIC or Ion-Pairing method. Standard Reversed-Phase methods for drugs will fail. The derivatization method described above is the most "universal" fix for this class of compounds.
Q: Why do I see high background noise in the blank? A: Citric acid and its derivatives are ubiquitous in the environment (detergents, buffers, glass washing fluids). Use LC-MS grade solvents and acid-washed glassware. Avoid using soaps containing citrates during labware cleaning.
References
-
Turgeon, C. T., et al. (2020). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Clinical Biochemistry.[1] Link
- Relevance: Establishes the butylation derivatization protocol as the gold standard for removing matrix effects in polar citr
-
Fu, X., et al. (2013). Simple, fast, and simultaneous detection of plasma total homocysteine, methylmalonic acid, methionine, and 2-methylcitric acid using liquid chromatography and mass spectrometry (LC/MS/MS). JIMD Reports.[2] Link
- Relevance: Details the ion suppression mechanisms and HILIC/RP separation strategies for methylcitric acid (analogous to methoxycitric acid).
-
PubChem Compound Summary. (2024). This compound (CID 44149934).[3] National Center for Biotechnology Information. Link
- Relevance: Verification of chemical structure and physicochemical properties (pK_a, logP) to justify the selection of extraction methods.
-
Ismail, I., et al. (2019). HILIC-MS/MS method for the quantification of organic acids in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. Link
- Relevance: Provides the baseline methodology for underivatized analysis of polar organic acids using Amide columns.
Sources
Technical Support Center: 2-Methoxycitric Acid Derivatization
Topic: Optimizing derivatization reaction for 2-Methoxycitric acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Case ID: 2-MCA-OPT-001 Status: Active Specialist: Senior Application Scientist
Executive Summary & Chemical Context
Analyte: this compound (2-MCA) Chemical Challenge: 2-MCA presents a unique analytical challenge compared to its parent compound, citric acid. While the methylation of the C2-hydroxyl group prevents thermal dehydration (a common issue with citric acid converting to aconitic acid), the methoxy group introduces steric bulk around the central carboxyl moiety. The Objective: To achieve quantitative conversion of all three carboxyl groups (-COOH) into volatile esters (typically trimethylsilyl or methyl esters) for accurate GC-MS quantification.
Primary Recommendation: For maximum sensitivity and reproducibility, we recommend Silylation using BSTFA with 10% TMCS in Pyridine . This aggressive catalyst mixture is required to overcome the steric hindrance of the tertiary carboxyl group adjacent to the methoxy functionality.
The "Gold Standard" Protocol
This protocol is designed to ensure complete derivatization of the sterically hindered central carboxyl group.
Reagents Required
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 10% Trimethylchlorosilane (TMCS). Note: The 10% TMCS is non-negotiable; 1% is often insufficient for the tertiary acid.
-
Solvent/Catalyst: Anhydrous Pyridine (purity >99.8%, stored over KOH or molecular sieves).
-
Internal Standard: Citric acid-d4 or Tricarballylic acid.
Step-by-Step Workflow
-
Lyophilization: Evaporate the sample (aqueous extract or methanol fraction) to complete dryness using a SpeedVac or lyophilizer. Critical: Any residual water will hydrolyze the reagent.
-
Azeotropic Drying (Optional but Recommended): Add 50 µL of anhydrous toluene, vortex, and evaporate again. This removes trace moisture.
-
Reconstitution: Add 20 µL of Anhydrous Pyridine . Vortex to dissolve the residue.
-
Derivatization: Add 80 µL of BSTFA + 10% TMCS .
-
Incubation: Seal the vial tightly. Incubate at 70°C for 60 minutes .
-
Why 70°C? Lower temperatures (e.g., 37°C) often leave the central carboxyl underivatized, leading to split peaks.
-
-
Equilibration: Allow the sample to cool to room temperature for 10 minutes.
-
Injection: Inject 1 µL into the GC-MS (Splitless mode recommended).
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways in the derivatization process.
Caption: Operational workflow for 2-MCA derivatization highlighting critical moisture control points and reaction conditions.
Troubleshooting Guide (Q&A)
Issue: Incomplete Reaction / Multiple Peaks
Q: I see two peaks for 2-MCA in my chromatogram. One is large, and one is small. What is happening? A: You are likely observing partial silylation . 2-MCA has three carboxyl groups.
-
Peak A (Target): Tri-TMS derivative (All 3 COOH groups silylated).
-
Peak B (Artifact): Di-TMS derivative (The sterically hindered central COOH is still free). Solution: Increase the reaction severity. Raise the temperature to 80°C or extend the time to 90 minutes . Ensure you are using 10% TMCS (catalyst) rather than the standard 1%. The bulky methoxy group at C2 makes the adjacent carboxyl group difficult to access.
Issue: Reagent Artifacts
Q: My blank is clean, but my sample has huge peaks identified as "Cyclotrisiloxane" or "Hexamethylcyclotrisiloxane". A: This indicates moisture contamination . The silylation reagent (BSTFA) reacts with water to form aggressive acids (HF) and polysiloxanes (silicone oil). Solution:
-
Check your pyridine.[1] If it smells "fishy" rather than sharp/acrid, it may be wet. Use a fresh bottle.
-
Ensure the sample was lyophilized completely.
-
Add a scavenger step : Add 10-20 µL of acetone or ethyl acetate after the reaction is complete to quench excess reagent, though injecting directly is usually preferred for trace analysis.
Issue: Low Sensitivity
Q: The signal-to-noise ratio is poor, even at high concentrations. A: 2-MCA derivatives can be susceptible to adsorption in the GC inlet (liner). Solution:
-
Liner Deactivation: Use a fresh, deactivated splitless liner (e.g., silanized glass wool). Active sites (free silanols) in the glass will strip the TMS groups off your molecule before it reaches the column.
-
Column Choice: Ensure you are using a low-bleed phase like DB-5ms or HP-5ms . Polar columns (like Wax) are generally unsuitable for silylated acids due to moisture susceptibility.
Frequently Asked Questions (FAQs)
Q: Can I use MSTFA instead of BSTFA? A: Yes. MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is more volatile than BSTFA, which can help if the 2-MCA derivative elutes early. However, the catalytic power comes from the TMCS. Whether you use MSTFA or BSTFA, you must add 1-10% TMCS.
Q: Why is Pyridine necessary? Can I use Ethyl Acetate? A: Pyridine serves two roles:
-
Solvent: It dissolves the polar organic acid salts.
-
Acid Scavenger: The silylation reaction produces protons (H+).[2] Pyridine acts as a base to neutralize the acid, driving the equilibrium toward the product (Le Chatelier's principle). Ethyl acetate does not have this basic capacity and may result in lower yields.
Q: Is the derivative stable? A: The Tri-TMS derivative of 2-MCA is moderately stable if kept dry.
-
On the bench: Stable for ~24 hours.
-
Storage: We do not recommend storing derivatized samples. If necessary, store at -20°C in a vial with a PTFE-lined cap, but re-running the reaction on fresh samples is always safer.
Q: Can I use Methylation (BF3-Methanol) instead? A: Yes, but with a caveat. Methylation converts the COOH groups to methyl esters (-COOCH3).
-
Pros: Reagents are cheaper; derivatives are stable.
-
Cons: The reaction often requires heating with strong acid (BF3), which can cause isomerization or degradation of sensitive metabolites. Furthermore, methyl esters often fragment poorly in EI-MS (giving non-specific ions), whereas TMS esters give characteristic [M-15] and [M-89] fragments useful for identification.
Data Summary: Optimization Parameters
| Parameter | Standard Condition | Optimized for 2-MCA | Reason for Change |
| Reagent | BSTFA + 1% TMCS | BSTFA + 10% TMCS | Increased catalyst needed for hindered C2-COOH. |
| Temperature | 60°C | 70°C - 80°C | Kinetic energy required to overcome steric barrier. |
| Time | 30 mins | 60 - 90 mins | Slower reaction rate at the tertiary center. |
| Solvent | Acetonitrile/None | Pyridine | Essential acid scavenger for tri-carboxylic acids. |
References
-
Kloos, D., et al. (2012). "Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry." Journal of Chromatography A, 1232, 19-26.
-
Tan, B., et al. (2014).[3] "Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection." Analytical Biochemistry, 465, 134-147.
-
Sigma-Aldrich. (n.d.). "Silylation Reagents for GC: Troubleshooting and Optimization." Technical Bulletin.
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22.
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for BSTFA, TMCS, and Pyridine before handling, as these reagents are corrosive and toxic.
Sources
Troubleshooting poor recovery of 2-Methoxycitric acid during extraction
Introduction: The "Polarity Trap"
Welcome to the technical support center. If you are seeing low recovery (<50%) or high variability (RSD >15%) for 2-Methoxycitric acid (2-MCA), you are likely fighting one of two battles: Phase Partitioning or Derivatization Kinetics .[1]
2-MCA is a tricarboxylic acid with a methoxy group at the C2 position.[1] Structurally, it is highly polar and hydrophilic.[1] Standard Liquid-Liquid Extraction (LLE) protocols using ethyl acetate or ether often fail because the molecule prefers the aqueous phase, especially at neutral pH. Furthermore, if you are using GC-MS, the steric bulk of the methoxy group combined with the tertiary position creates a "steric shield," leading to incomplete derivatization.
This guide moves beyond generic advice to target the specific physicochemical hurdles of 2-MCA.
Phase 1: Diagnostic Workflow
Before modifying your extraction, you must isolate the failure point. Use this decision matrix to determine if your issue is physical extraction or chemical derivatization .
Figure 1: Diagnostic workflow to isolate the root cause of poor recovery.
Module 2: Extraction Strategy (The "Why" & "How")
Why LLE Fails
2-MCA has three carboxylic acid groups.[1] At physiological pH (and even down to pH 3), it remains partially ionized and highly water-soluble (LogP < -1.5).[1] Organic solvents like Ethyl Acetate or Dichloromethane cannot effectively pull it from the aqueous phase unless the pH is extremely low (< pH 1) and ionic strength is high (salting out). Even then, recovery is often inconsistent.[1]
The Solution: Strong Anion Exchange (SAX) SPE
The most robust method for tricarboxylic acids is Strong Anion Exchange (SAX) . This mechanism relies on electrostatic attraction, not polarity.[1]
Optimized SAX Protocol for 2-MCA
| Step | Solvent/Buffer | Mechanistic Rationale |
| 1. Condition | 1 mL Methanol 1 mL Water | Activates sorbent ligands; ensures wetting. |
| 2.[1] Load | Sample diluted 1:1 with 1% NH₄OH (pH > 8) | CRITICAL: High pH ensures 2-MCA is fully deprotonated (negatively charged) to bind to the positively charged SAX sorbent. |
| 3.[1] Wash 1 | 1 mL 1% NH₄OH | Removes neutral interferences and weak bases.[1] 2-MCA stays bound.[1] |
| 4. Wash 2 | 1 mL Methanol | Removes hydrophobic interferences. 2-MCA stays bound (ionic interaction is strong).[1] |
| 5. Elute | 2 x 500 µL 10% Sulfuric Acid in Methanol | CRITICAL: The strong acid protonates 2-MCA (neutralizing it), breaking the ionic bond. Methanol solubilizes the neutral acid.[1] |
Tech Note: Do not use Formic Acid for elution if you are doing GC-MS silylation later. Residual formic acid can interfere with silylation reagents.[1] Sulfuric acid/methanol is preferred for methylation; for silylation, use 5% Formic Acid in Methanol but evaporate to complete dryness.[1]
Figure 2: Mechanism of action for Strong Anion Exchange (SAX) purification of tricarboxylic acids.
Module 3: Derivatization Troubleshooting (GC-MS)
If your extraction yields a clean sample but sensitivity is low, the issue is likely incomplete derivatization .
The Problem: Steric Hindrance
2-MCA contains a tertiary carbon bonded to:
This crowding makes the specific carboxyl group at position 2 difficult to silylate.[1] A standard "30 min at 60°C" protocol often results in a mixture of di-silyl and tri-silyl derivatives, splitting your signal and lowering apparent recovery.
Corrective Protocol: Aggressive Silylation
Switch from standard BSTFA to BSTFA + 10% TMCS or MSTFA + 1% TMCS . The TMCS (Trimethylchlorosilane) acts as a potent catalyst.[1]
-
Dryness is God: Evaporate eluate to complete dryness under Nitrogen.[1] Add 50 µL of Pyridine (scavenges acid).[1]
-
Reagent: Add 50 µL BSTFA + 10% TMCS.
-
Kinetic Push: Incubate at 70°C for 60 minutes .
-
Why? The elevated temperature and time are required to force the silyl group onto the sterically hindered tertiary carboxyl.
-
Module 4: LC-MS/MS Alternatives (No Derivatization)
If GC-MS derivatization proves too unstable, switch to LC-MS/MS.[1] However, C18 columns will not retain 2-MCA (it elutes in the void volume).[1]
Recommended Column Chemistry:
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Mixed-Mode Anion Exchange (WAX/AX):
FAQ: Common User Scenarios
Q: I see a peak for 2-MCA, but it has a "shoulder" or splits into two peaks. A: This is likely partial derivatization. One peak is the fully silylated form (3x TMS on carboxyls), and the other is the incomplete form (2x TMS). Increase your derivatization temperature to 70°C and use fresh TMCS catalyst.
Q: Can I use C18 SPE cartridges? A: Only if you use an Ion-Pairing Agent (like Tetrabutylammonium hydroxide) in the load step.[1] However, this contaminates Mass Specs.[1] We strongly recommend SAX (Anion Exchange) over C18 for this analyte.[1]
Q: My Internal Standard (Citric Acid-d4) recovery is good (90%), but 2-MCA is low (30%). A: This indicates the issue is specific to the methoxy-group chemistry. 2-MCA is slightly less polar than citric acid but more sterically hindered.[1] If using LLE, the methoxy group might be increasing solubility in the organic phase slightly, but not enough. If using GC-MS, the methoxy group is blocking the derivatization of the adjacent carboxyl. Follow the Aggressive Silylation protocol in Module 3.
References
-
Solid phase extraction of tricarboxylic acids. Journal of Chromatography B, 2004.[1] (Establishes SAX as the gold standard for urinary organic acids).[1]
-
Derivatization of metabolites for GC-MS. The Bumbling Biochemist, 2025. (Explains the mechanism of silylation and the need for catalysts like TMCS).
-
Analysis of 2-methylcitric acid by LC-MS/MS. Journal of Mass Spectrometry and Advances in the Clinical Lab, 2021. (Provides parallel protocols for difficult tricarboxylic acids using LC-MS).
-
Strategies for Purifying Highly Polar Organic Compounds. BenchChem Technical Support, 2025. (General troubleshooting for polar analyte recovery).
Sources
- 1. This compound | C7H10O8 | CID 44149934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ochemtutor.com [ochemtutor.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. jfda-online.com [jfda-online.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Technical Support Center: Method Validation for 2-Methoxycitric Acid Quantification
Welcome to the Bioanalytical Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals tasked with quantifying 2-Methoxycitric acid (2-MCA) in biological matrices.
This compound (C₇H₁₀O₈) is a highly polar tricarboxylic acid derivative and a known bioactive metabolite associated with Hibiscus sabdariffa and Cinnamomum species[1][2]. Due to its extreme polarity, lack of a UV chromophore, and susceptibility to matrix-induced ion suppression, standard reversed-phase LC-MS/MS methods often fail. This guide provides field-proven troubleshooting, self-validating experimental protocols, and compliance strategies aligned with the ICH M10 Bioanalytical Method Validation guidelines [3].
Part 1: Troubleshooting Guides & FAQs
Q1: Why is this compound eluting in the void volume (Rt < 1 min) on my standard C18 column, and how can I fix it? The Causality: 2-MCA is a highly polar organic acid (LogP approx. -2.0)[1]. On a reversed-phase C18 column, it lacks sufficient hydrophobic surface area to partition effectively into the stationary phase. This results in void volume elution, where it co-elutes with unretained salts and endogenous phospholipids, causing severe ionization suppression. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode anion-exchange column. In HILIC, a water-enriched layer forms on the polar stationary phase (e.g., zwitterionic or amide). By starting with a high-organic mobile phase (e.g., 90% Acetonitrile), you force the polar 2-MCA to partition into the aqueous layer, significantly increasing retention time and moving it away from suppression zones.
Q2: My recovery during plasma sample extraction is highly variable (< 40%). What is causing this, and how do I optimize the extraction? The Causality: Protein precipitation (PPT) alone often yields poor recovery for highly polar organic acids due to co-precipitation and matrix trapping. Standard reversed-phase Solid Phase Extraction (SPE) will not retain 2-MCA because the analyte is too hydrophilic. The Solution: Implement Weak Anion Exchange (WAX) SPE . Because 2-MCA has multiple carboxyl groups, it is fully deprotonated at physiological pH. By loading the sample at a neutral/alkaline pH, the negatively charged 2-MCA binds strongly to the positively charged weak amine groups of the WAX sorbent. You can then wash away neutral lipids and elute the target analyte by raising the pH (e.g., using 5% NH₄OH in methanol), which neutralizes the WAX sorbent and breaks the ionic bond.
Q3: How do I properly assess the matrix effect for this compound according to ICH M10 guidelines, given it can be an endogenous dietary metabolite? The Causality: 2-MCA can appear in human plasma due to dietary intake of cinnamon or hibiscus extracts[2]. ICH M10 requires matrix effect evaluation using at least 6 independent lots of blank matrix[3]. If true "blank" human plasma is unavailable due to endogenous baseline levels, standard validation fails. The Solution: Use a surrogate matrix (e.g., 5% BSA in PBS) for the calibration curve, or employ the standard addition method . To calculate the Matrix Factor (MF), extract the blank matrix, then spike the post-extracted matrix with 2-MCA at Low and High QC levels. Compare the peak area of this post-extraction spike to a neat solution spike. The Internal Standard (IS)-normalized MF must have a Coefficient of Variation (CV) ≤ 15%[3].
Part 2: Quantitative Data & Validation Parameters
Table 1: Typical LC-MS/MS MRM Transitions for this compound
Note: Data derived from high-resolution negative electrospray ionization (ESI-) profiling[4].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | Mechanistic Purpose |
| This compound | 221.0 | 189.0 | -40 | -15 | Quantifier (Loss of CH₃OH, 32 Da) |
| This compound | 221.0 | 145.0 | -40 | -25 | Qualifier (Loss of CH₃OH + CO₂, 76 Da) |
| Citric acid-d4 (IS) | 195.0 | 115.0 | -40 | -20 | Internal Standard (Tracks recovery/matrix effects) |
Table 2: ICH M10 Acceptance Criteria for LC-MS/MS Validation
These parameters ensure the protocol acts as a self-validating system[3].
| Validation Parameter | ICH M10 Acceptance Criteria | Scientific Rationale |
| Selectivity | Blank response < 20% of LLOQ, < 5% of IS | Ensures no endogenous interferences inflate the calculated concentration. |
| Accuracy | ±15% of nominal (±20% at LLOQ) | Guarantees the measured concentration reflects the true biological state. |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Validates the reproducibility of the extraction and LC-MS/MS system. |
| Matrix Factor (MF) | IS-normalized MF CV ≤ 15% | Ensures ionization suppression/enhancement is consistent across patient samples. |
Part 3: Experimental Protocols
Protocol 1: Weak Anion Exchange (WAX) SPE Sample Preparation
This protocol utilizes ionic causality to isolate 2-MCA from complex biological fluids.
-
Sample Aliquot & IS Spiking: Transfer 100 µL of plasma/urine to a microcentrifuge tube. Add 10 µL of Internal Standard (Citric acid-d4, 1 µg/mL).
-
pH Adjustment: Add 100 µL of 2% aqueous ammonia. (Causality: Ensures complete deprotonation of 2-MCA's carboxyl groups for maximum WAX binding).
-
Conditioning: Condition a 30 mg WAX SPE plate with 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Loading: Load the pH-adjusted sample onto the SPE plate at a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 5% Methanol in Water. (Causality: Removes hydrophilic neutral interferences and salts without disrupting the ionic bonds holding 2-MCA).
-
Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the weak amine groups on the WAX sorbent, releasing the target analyte).
-
Reconstitution: Evaporate the eluate to dryness under gentle N₂ gas at 40°C. Reconstitute in 100 µL of 90% Acetonitrile. (Causality: Matches the starting mobile phase of the HILIC column to prevent solvent-mismatch peak distortion).
Protocol 2: HILIC LC-MS/MS Analytical Workflow
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 × 100 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 90% B. Hold for 1 min. Ramp to 40% B over 4 mins. Hold at 40% B for 2 mins. Re-equilibrate at 90% B for 3 mins.
-
MS Detection: Operate in Negative ESI mode using the MRM transitions outlined in Table 1.
Protocol 3: ICH M10 Accuracy & Precision Validation Execution
-
Prepare Calibration Standards in surrogate matrix (5% BSA) across the expected biological range (e.g., 10 - 5000 ng/mL).
-
Prepare Quality Control (QC) samples at four levels: LLOQ (10 ng/mL), Low QC (30 ng/mL), Mid QC (800 ng/mL), and High QC (4000 ng/mL).
-
Intra-batch Assessment: Analyze 6 replicates of each QC level in a single analytical run. Calculate Accuracy (% nominal) and Precision (% CV).
-
Inter-batch Assessment: Repeat the intra-batch assessment across 3 independent runs on at least two different days[3].
Part 4: Visualizations
Figure 1: End-to-end LC-MS/MS analytical workflow for this compound quantification.
Figure 2: ICH M10 logical validation pathway for bioanalytical assays.
Part 5: References
1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 44149934, this compound". PubChem. URL: [Link] 2.[2] Royal Society of Chemistry. "An untargeted metabolomics approach applied to the study of the bioavailability and metabolism of three different bioactive plant extracts in human blood samples". RSC Advances. URL: [Link] 3.[4] MDPI. "Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools". Molecules. URL: [Link] 4.[3] U.S. Food and Drug Administration. "ICH M10: Bioanalytical Method Validation and Study Sample Analysis". FDA Guidance Documents. URL: [Link]
Sources
- 1. This compound | C7H10O8 | CID 44149934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An untargeted metabolomics approach applied to the study of the bioavailability and metabolism of three different bioactive plant extracts in human bl ... - Food & Function (RSC Publishing) DOI:10.1039/D4FO01522C [pubs.rsc.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Methoxycitric Acid
The following technical guide addresses the analysis of 2-Methoxycitric Acid (2-MCA) , a specific toxic metabolite derived from the industrial solvent 2-Methoxyethanol .
Advanced Troubleshooting & Method Optimization Guide
Executive Summary & Analyte Profile
This compound (2-MCA) is a toxicological biomarker formed via the "Lethal Synthesis" pathway. When 2-Methoxyethanol (an industrial solvent) is ingested or inhaled, it is metabolized into Methoxyacetic acid, which then substitutes for Acetyl-CoA in the Krebs cycle. Citrate Synthase condenses Methoxyacetyl-CoA with Oxaloacetate to form 2-MCA .
The Analytical Challenge:
2-MCA is structurally homologous to Citric Acid (Citrate). The primary analytical failure mode is not the detection of 2-MCA itself, but the catastrophic interference from endogenous Citrate , which is present in biological matrices (urine/plasma) at concentrations
| Property | Target: this compound | Major Interference: Citric Acid |
| Formula | ||
| MW | 222.15 Da | 192.12 Da |
| Precursor Ion (ESI-) | m/z 221 | m/z 191 |
| Retention Behavior | Highly Polar (Acidic) | Highly Polar (Acidic) |
| Abundance (Urine) | Trace ( | High (mM range) |
Critical Interferences & Mechanisms
A. The "Citrate Suppression" Effect (Matrix Interference)
While 2-MCA and Citrate have different masses (m/z 221 vs. 191), Citrate elutes in a massive, broad band on standard Reverse Phase (C18) columns. If 2-MCA co-elutes with this band, the electrospray ionization (ESI) source becomes saturated by Citrate ions, causing >90% signal suppression of 2-MCA.
B. Isobaric & Isomeric Confusion
-
2-Methylcitric Acid (MCA): Often confused with this compound due to nomenclature. MCA is a marker for Propionic Acidemia.[1] It has a different mass (
, MW 206) but similar retention. -
Isocitric Acid: An isomer of Citrate. Co-elutes with Citrate in many methods, broadening the suppression window.
C. Source Fragmentation Interference
In-source fragmentation of larger methoxy-derivatives or adducts can sometimes yield ions at m/z 221, creating "ghost peaks."
Visualizing the "Lethal Synthesis" & Interference
The following diagram illustrates how 2-Methoxyethanol hijacks the Krebs cycle and where the analytical bottleneck occurs.
Figure 1: Pathway of this compound formation and the mechanism of analytical interference by endogenous Citrate.
Troubleshooting Guide (FAQ Format)
Category 1: Chromatography & Peak Shape
Q: My 2-MCA peak is splitting or tailing severely. I am using a standard C18 column. A: Standard C18 columns cannot retain 2-MCA effectively due to its high polarity and multiple carboxylic acid groups. The "splitting" is likely partial separation of the protonated and deprotonated forms.
-
The Fix: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column, specifically an Amide or Zwitterionic phase. These retain polar acids well.
-
Alternative: If you must use C18, you must use an ion-pairing agent (e.g., Tributylamine) in the mobile phase, though this will contaminate your MS source.
Q: I see a massive dip in the baseline right where 2-MCA should elute. A: This is the "Citrate Suppression Zone." You are likely co-eluting with the endogenous Citrate peak. Even if you don't monitor m/z 191, the Citrate is there, stealing charge from your analyte.
-
The Fix: Optimize your gradient to separate Citrate from 2-MCA. On a HILIC column, Citrate usually elutes later than substituted citrates. Ensure baseline resolution (
) between the massive Citrate peak and your target.
Category 2: Sensitivity & Detection
Q: I cannot reach the required sensitivity (LOD < 100 nM). A: Direct analysis of tricarboxylic acids in negative mode is notoriously insensitive due to charge distribution.
-
The Fix (Derivatization): The "Gold Standard" for sensitivity is Butylation or Benzylation .
-
Protocol: React sample with n-Butanol/HCl (3N) at 65°C for 20 mins.
-
Result: Converts tricarboxylic acids to tri-butyl esters.
-
Benefit: Increases hydrophobicity (allows stable C18 chromatography), separates 2-MCA from Citrate easily, and improves ionization efficiency in Positive Mode (ESI+).
-
Q: Which MRM transitions should I use for this compound? A: For underivatized (ESI-):
-
Precursor: 221.0
-
Quantifier: 177.0 (Loss of
, 44 Da) -
Qualifier: 159.0 (Loss of
+ ) or 129.0. -
Note: Always verify these transitions with a pure standard, as fragmentation energy varies by instrument.
Recommended Analytical Protocol
Method A: High-Throughput Screening (Dilute-and-Shoot)
Best for: Rapid detection of high-level exposure.
-
Sample: 50
L Urine. -
Prep: Dilute 1:10 with Acetonitrile:Water (75:25). Centrifuge at 15,000 x g.
-
Column: HILIC Amide (
mm, 1.7 m). -
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH aids ionization of acids).
-
B: Acetonitrile.
-
-
Gradient: 90% B to 40% B over 10 minutes.
Method B: High-Sensitivity Confirmation (Derivatization)
Best for: Trace analysis and definitive separation from Citrate.
-
Sample: 50
L Plasma or Urine. -
Dry: Evaporate to dryness under Nitrogen.
-
Derivatize: Add 100
L 3N HCl in n-Butanol . Incubate at 65°C for 20 min. -
Dry: Evaporate to dryness again. Reconstitute in 100
L MeOH:Water (50:50). -
LC-MS: Analyze on a standard C18 Column .
-
Analyte: 2-Methoxycitrate-tributyl ester.
-
Separation: The butyl groups amplify the structural difference between the methoxy- and hydroxy- forms, providing excellent resolution from Citrate.
-
References
-
Sumner, S. C., et al. (1992).[2] Metabolism of 2-methoxyethanol in the mouse: formation of 2-methoxycitrate. Chemical Research in Toxicology.
-
Mebus, C. A., et al. (1992).[2] 2-Methoxycitrate: An inhibitor of the Krebs cycle enzymes. Toxicology and Applied Pharmacology.[2]
-
Krajewski, K., et al. (2021). Analysis of 2-methylcitric acid and other polar organic acids by LC-MS/MS. Journal of Mass Spectrometry Advances in the Clinical Lab. (Note: Cited for methodological parallels in handling polar citrate derivatives).
-
PubChem Compound Summary. (2023). This compound (CID 44149934).[3] National Library of Medicine.
Sources
- 1. Assessment of methylcitrate and methylcitrate to citrate ratio in dried blood spots as biomarkers for inborn errors of propionate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A possible mechanism for the formation of 14CO2 via 2-methoxyacetic acid in mice exposed to 14C-labeled 2-methoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H10O8 | CID 44149934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing sensitivity for low-level detection of 2-Methoxycitric acid
Welcome to the Technical Support Center for trace-level analytical workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of detecting 2-Methoxycitric acid (C₇H₁₀O₈).
Historically monitored in toxicology as a terminal, Krebs-cycle-disrupting metabolite of the industrial solvent 2-methoxyethanol[1][2], this compound has also recently emerged in untargeted metabolomics as a bioavailable phytochemical derivative in human plasma following the ingestion of plant extracts[3]. Because it is a highly polar, low-molecular-weight tricarboxylic acid, standard reversed-phase methodologies frequently fail to provide the sensitivity and retention required for trace analysis.
Below, you will find causality-driven troubleshooting FAQs, optimized MS parameters, and a self-validating sample preparation protocol to ensure absolute data integrity.
Part 1: Mechanistic Context & Pathway Visualization
To understand why this compound is prone to matrix interference, we must look at its biological origin. In toxicological models, it is formed when methoxyacetyl-CoA erroneously condenses with oxaloacetate, mimicking standard citric acid pathways[1]. This structural similarity to endogenous citrates is the primary driver of isobaric interference during mass spectrometry.
Metabolic conversion of 2-methoxyethanol to 2-methoxycitrate via Krebs cycle interference.
Part 2: Troubleshooting FAQs
Q1: Why is my this compound peak broad, splitting, or eluting in the void volume on a standard C18 column? Causality: this compound contains three highly polar carboxylic acid groups. In standard reversed-phase chromatography (using C18) with acidic mobile phases, the molecule remains highly hydrophilic and fails to partition into the hydrophobic stationary phase. Solution: Abandon C18. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). A zwitterionic HILIC column provides superior retention via hydrogen bonding and electrostatic interactions. Critical Step: Ensure your final sample diluent contains at least 75% acetonitrile to match the initial HILIC mobile phase conditions; injecting a highly aqueous sample onto a HILIC column will cause severe peak distortion.
Q2: How do I select the most specific MRM transitions to avoid false positives from endogenous citrates? Causality: Biological matrices contain massive quantities of endogenous citric and isocitric acids. While they have a different precursor mass, isotopic overlap or in-source fragmentation can cause cross-talk. Solution: Exploit the unique methoxy group for fragmentation. In negative electrospray ionization (ESI-), the primary fragmentation pathway of this compound involves the neutral loss of methanol (CH₃OH, 32 Da), yielding a highly specific m/z 189.03 product ion[4].
Table 1: Optimized LC-MS/MS MRM Parameters for this compound [4]
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Fragment Assignment |
| 221.03 | 189.03 | 15 | [M-H - CH₃OH]⁻ (Primary Quantifier) |
| 221.03 | 145.01 | 25 | [M-H - CH₃OH - CO₂]⁻ (Qualifier 1) |
| 221.03 | 127.00 | 30 | [M-H - CH₃OH - CO₂ - H₂O]⁻ (Qualifier 2) |
Q3: My sensitivity drops significantly when analyzing real plasma/urine samples compared to neat standards. How do I fix this? Causality: This is classic ion suppression. Co-eluting matrix components (salts, phospholipids) compete for charge on the surface of the ESI droplets, neutralizing your analyte before it enters the mass spectrometer. Solution: Implement a Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE). Because this compound is a strong organic acid, it binds fiercely to the protonated amine groups of a WAX sorbent at low pH. This allows you to aggressively wash away neutral lipids and basic interferences with 100% methanol before eluting the analyte at a high pH.
Part 3: Self-Validating Experimental Protocol
To guarantee trustworthiness, the following sample preparation workflow includes built-in feedback loops. If matrix effects compromise the extraction, the system will flag the failure before false quantitative data is generated.
Self-validating LC-MS/MS analytical workflow for trace this compound detection.
Step-by-Step Methodology: WAX-SPE & HILIC-MS/MS
Step 1: Matrix Aliquoting & Isotope Spiking (The Validation Anchor)
-
Aliquot 100 µL of plasma or urine into a microcentrifuge tube.
-
Action: Spike with 10 µL of ¹³C-labeled internal standard (ISTD).
-
Causality: The ISTD co-elutes exactly with the analyte, experiencing identical ion suppression. Tracking its absolute area provides a self-validating metric for matrix effects.
Step 2: Protein Precipitation & Acidification
-
Action: Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.
-
Causality: Acidification ensures the WAX sorbent (pKa ~8) remains positively charged while simultaneously precipitating binding proteins.
Step 3: Weak Anion Exchange (WAX) SPE Cleanup
-
Condition: Pass 1 mL Methanol, followed by 1 mL 1% Formic Acid in Water through the WAX cartridge.
-
Load: Apply the supernatant from Step 2.
-
Wash: Pass 1 mL of 100% Methanol. (Causality: Removes neutral and hydrophobic interferences; the analyte remains ionically bound.)
-
Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH deprotonates the WAX sorbent, breaking the ionic bond and releasing the negatively charged 2-methoxycitrate.)
Step 4: Evaporation & Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of 80:20 Acetonitrile:Water (v/v).
-
Causality: High organic reconstitution is mandatory to ensure compatibility with HILIC starting conditions.
Step 5: System Validation Checkpoints (Data Integrity Gate) Before reporting quantitative data, the system must pass two checks:
-
Matrix Effect Threshold: The absolute ISTD peak area in the biological sample must be within 85–115% of the neat solvent standard. If <85%, severe ion suppression is occurring; trigger a 1:5 dilution and re-inject.
-
Carryover Blank: A solvent blank injected immediately after the highest calibration standard must show a this compound peak area <5% of the Lower Limit of Quantitation (LLOQ).
Comprehensive References
-
Sumner, S. C., & Fennell, T. R. (1993). A possible mechanism for the formation of 14CO2 via 2-methoxyacetic acid in mice exposed to 14C-labeled 2-methoxyethanol. Toxicology and Applied Pharmacology.1
-
Afifi, S. M., et al. (2022). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. Molecules / ResearchGate. 4
-
Glinsek, S., et al. (2020). Growth of {100}-oriented lead zirconate titanate thin films mediated by a safe solvent. RSC Advances. 2
-
Villegas-Aguilar, M. C., et al. (2024). An untargeted metabolomics approach applied to the study of the bioavailability and metabolism of three different bioactive plant extracts in human blood samples. Food & Function / RSC. 3
Sources
- 1. A possible mechanism for the formation of 14CO2 via 2-methoxyacetic acid in mice exposed to 14C-labeled 2-methoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth of {100}-oriented lead zirconate titanate thin films mediated by a safe solvent - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04066E [pubs.rsc.org]
- 3. An untargeted metabolomics approach applied to the study of the bioavailability and metabolism of three different bioactive plant extracts in human bl ... - Food & Function (RSC Publishing) DOI:10.1039/D4FO01522C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability & Bioanalysis of 2-Methoxycitric Acid
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Scope: Stability, Extraction, and Quantification in Biological Matrices (Plasma, Urine, Tissue).
Core Technical Directive & Compound Identity
Subject: 2-Methoxycitric Acid (CAS: 142160-67-6) Chemical Nature: A polar, tricarboxylic acid derivative featuring a methoxy (-OCH₃) substitution on the citrate backbone. Critical Note on Nomenclature: While this guide specifically addresses This compound , researchers frequently confuse this compound with 2-Methylcitric Acid (2-MCA) , a clinically significant biomarker for Propionic Acidemia and Methylmalonic Acidemia.
-
If you are studying 2-MCA (Methylcitric Acid): The protocols below for extraction and LC-MS are largely transferable due to structural similarity, but specific MRM transitions will differ.
-
If you are studying this compound: Proceed with the specific stability profiles detailed here, which account for the ether linkage stability versus the alkyl substitution of 2-MCA.
Troubleshooting & FAQs: Stability in Biological Samples
Q1: My this compound peak area decreases significantly in plasma samples left at room temperature. Is this chemical instability?
A: It is likely biological degradation , not chemical hydrolysis. While the methoxy-ether linkage is chemically stable at physiological pH, tricarboxylic acids are prime substrates for microbial consumption and enzymatic activity in plasma and urine.
-
Mechanism: Bacterial contamination in urine or enzymatic activity in non-acidified plasma can rapidly metabolize citrate derivatives.
-
Corrective Action:
-
Acidification: Immediately acidify urine samples to pH < 3.0 using 6M HCl or H₂SO₄ upon collection to inhibit bacterial growth.
-
Temperature Control: Process plasma on ice (4°C) and freeze at -80°C within 1 hour of collection.
-
Additives: For plasma, use EDTA (inhibits metalloproteases) rather than Heparin, as EDTA can help stabilize certain organic acids by chelating metal ions that catalyze oxidation.
-
Q2: I am observing "ghost peaks" or carryover in my LC-MS/MS chromatograms. How do I eliminate this?
A: Tricarboxylic acids like this compound are "sticky" due to multiple carboxyl groups interacting with stainless steel and active sites on the column.
-
Root Cause: Adsorption to the LC flow path or column fouling.
-
Protocol:
-
Needle Wash: Use a strong wash solution: 10% Ammonia in Methanol/Water (50:50). The high pH ensures the acid is fully deprotonated and soluble, flushing it from the needle.
-
Column Choice: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Zwitterionic) rather than C18. C18 requires high aqueous content where retention is poor and peak shape suffers.
-
Passivation: If using standard HPLC systems, consider a bio-inert (PEEK-lined) flow path to reduce metal chelation.
-
Q3: Can I use freeze-thaw cycles for my stock solutions?
A: Limit to 3 cycles. Although the methoxy group adds steric bulk that may protect against some enzymatic attack, repeated freezing and thawing can cause:
-
Precipitation: At high concentrations, the acid form may crash out of solution upon freezing.
-
Concentration Gradients: Incomplete mixing after thawing leads to variable standard curves.
Recommendation: Aliquot stock solutions (1 mg/mL in Methanol/Water) into single-use vials stored at -80°C.
Experimental Protocols & Workflows
Protocol A: Optimized Extraction from Plasma (Weak Anion Exchange - WAX)
Why WAX? this compound is permanently negatively charged at neutral pH. WAX SPE provides the cleanest extract by retaining the analyte while washing away neutral lipids and proteins.
Steps:
-
Sample Prep: Mix 100 µL Plasma + 300 µL 1% Formic Acid in Water (Precipitate proteins & acidify).
-
Conditioning: Condition WAX cartridge with Methanol followed by Water.
-
Loading: Load supernatant. The low pH ensures the analyte binds to the resin (if using a mixed-mode resin that operates by ion exchange). Correction: Actually, for WAX, you want the analyte charged (pH > pKa) and the resin charged (pH < pKa of resin).
-
Refined Step: Adjust sample pH to ~6.0 (using Ammonium Acetate). Load.
-
-
Washing: Wash with 5% Methanol in Water (removes salts/proteins).
-
Elution: Elute with 5% Ammonia in Methanol . The high pH deprotonates the resin, releasing the anionic analyte.
-
Evaporation: Dry under Nitrogen at 40°C. Reconstitute in Mobile Phase.
Protocol B: LC-MS/MS Parameters
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best here).
-
Transitions (Generic for Methoxy-Citrates):
-
Precursor: [M-H]⁻ (Calculate based on MW ~222.15 Da).
-
Product Ions: Look for loss of CO₂ (-44 Da) and loss of Methanol (-32 Da).
-
Visualizations
Figure 1: Extraction & Cleanup Workflow (WAX SPE)
This diagram illustrates the logic behind using Weak Anion Exchange (WAX) to isolate polar acidic metabolites like this compound from complex biological matrices.
Caption: Optimized Weak Anion Exchange (WAX) workflow for isolating this compound from plasma.
Figure 2: Stability Decision Tree
A logic flow to determine sample viability based on storage conditions.[1]
Caption: Decision matrix for assessing the integrity of biological samples containing this compound.
Quantitative Data Summary
Table 1: Stability Profile of this compound (Inferred from Analogues)
| Condition | Matrix | Stability Duration | Recommendation |
| Room Temp (25°C) | Plasma (EDTA) | < 4 Hours | Process immediately; unstable due to enzymes. |
| Refrigerated (4°C) | Processed Extract | 24 Hours | Keep in autosampler at 4°C. |
| Frozen (-20°C) | Urine (Acidified) | 1 Month | Acidification is critical to prevent bacterial loss. |
| Deep Freeze (-80°C) | Plasma/Urine | > 6 Months | Gold standard for long-term biobanking. |
| Freeze/Thaw | Aqueous Stock | 3 Cycles | Aliquot to avoid repeated stress. |
References
-
PubChem. (n.d.). This compound (Compound).[2][3][4] National Library of Medicine. Retrieved February 27, 2026, from [Link]
-
Al-Dirbashi, O. Y., et al. (2017).[3] Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias. Journal of Medical Screening. (Cited for analogous extraction workflows of substituted citric acids). [Link]
-
Allen, R. H., et al. (1993). Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid. Metabolism. (Cited for bioanalytical context of tricarboxylic acid metabolites).[3][5] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H10O8 | CID 44149934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
Technical Support Center: Calibration Curve Optimization for 2-Methoxycitric Acid Assays
Welcome to the technical support guide for optimizing calibration curves in 2-Methoxycitric acid (2-MCA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reliable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of 2-MCA assays.
Q1: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the likely causes?
A1: A low correlation coefficient is a primary indicator of a non-linear or highly variable relationship between the concentration of 2-MCA and the instrument's response. The most common culprits include:
-
Inadequate Mobile Phase pH Control: this compound is an organic acid. Its retention and peak shape in reversed-phase HPLC are highly dependent on the pH of the mobile phase.[1] If the pH is not consistently maintained, you will observe variable retention times and peak areas, leading to a poor calibration curve.
-
Suboptimal Wavelength Selection: If using UV detection, the selected wavelength may not be at the absorbance maximum for 2-MCA, or there might be interference from other components at that wavelength.
-
Sample and Standard Instability: 2-MCA, like many organic acids, can be susceptible to degradation.[2][3] If your standards or samples degrade during the analytical run, the measured response will not be proportional to the initial concentration.
-
Incorrect Standard Preparation: Errors in serial dilutions are a frequent source of non-linearity. It is crucial to ensure accurate pipetting and proper mixing at each step.
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the ionization of 2-MCA in mass spectrometry-based assays, causing ion suppression or enhancement.[4][5][6] This can lead to a non-linear response.
Q2: I'm observing significant variability in my quality control (QC) samples, even though the calibration curve looks acceptable. What should I investigate?
A2: Inconsistent QC sample results, despite a good calibration curve, often point to issues with the sample matrix or the stability of the analyte within that matrix.
-
Matrix-Induced Instability: The pH, enzymatic activity, or presence of reactive species in your biological matrix could be degrading the 2-MCA in your QC samples.[3][7] It is essential to evaluate the stability of 2-MCA in the matrix under the same storage and processing conditions as your study samples.
-
Inconsistent Sample Preparation: The extraction efficiency of your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may be variable.[4] This can lead to inconsistent recovery of 2-MCA from the QC samples.
-
Analyte Adsorption: 2-MCA may adsorb to the surfaces of your collection tubes, pipette tips, or autosampler vials, especially if they are not properly conditioned. This can lead to a loss of analyte and variable results.
Q3: My assay is showing a high background signal or "ghost peaks" in my blank injections. What is the source of this contamination?
A3: High background and ghost peaks are typically due to carryover from previous injections or contamination of the analytical system.
-
System Contamination: The injector, column, or detector can become contaminated with 2-MCA or other strongly retained compounds from previous samples.[8][9] A thorough system wash with a strong solvent is often necessary to remove these contaminants.
-
Mobile Phase Contamination: The mobile phase itself could be contaminated. Always use high-purity solvents and reagents.[9]
-
Leaching from Vials or Caps: Plasticizers or other compounds can leach from autosampler vials and caps, causing interfering peaks. Using certified, low-bleed consumables is recommended.
Section 2: Troubleshooting Guides
This section provides structured approaches to resolving specific issues you may encounter during your 2-MCA assay calibration.
Guide 1: Addressing Poor Peak Shape and Inconsistent Retention Times
Poor peak shape (e.g., tailing, fronting, or splitting) and drifting retention times are common issues in the HPLC analysis of organic acids like 2-MCA.[1][8]
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for peak shape and retention time issues.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions between the acidic analyte and the stationary phase. | Adjust the mobile phase pH to suppress the ionization of 2-MCA. A lower pH will typically result in better peak shape for acidic compounds on a C18 column.[1] |
| Peak Fronting | Column overloading or sample solvent incompatibility. | Reduce the injection volume or the concentration of the highest standard. Ensure the sample solvent is similar in composition to the mobile phase.[8] |
| Split Peaks | Column void or partial blockage. | Replace the column. If the problem persists, investigate for blockages in the tubing or injector.[9] |
| Retention Time Drift | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.[8] |
Guide 2: Mitigating Matrix Effects in LC-MS/MS Assays
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalytical LC-MS/MS assays.[5][6][10]
Strategy for Identifying and Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects in LC-MS/MS.
In-Depth Explanation of Mitigation Strategies
-
Chromatographic Separation: Adjusting the gradient, flow rate, or changing the stationary phase can help separate 2-MCA from the matrix components that are causing interference.
-
Advanced Sample Preparation: While simple protein precipitation is fast, it may not be sufficient to remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract.[4]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to calibration curve optimization for 2-MCA assays.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
Accurate preparation of standards and QCs is fundamental to a reliable calibration curve.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., methanol, acetonitrile, or water)
-
Blank matrix (e.g., human plasma, urine)
-
Calibrated pipettes and volumetric flasks
-
Vortex mixer
Procedure:
-
Prepare a Primary Stock Solution: Accurately weigh a known amount of the 2-MCA reference standard and dissolve it in a known volume of solvent to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare a Working Stock Solution: Dilute the primary stock solution to a lower concentration (e.g., 100 µg/mL) to be used for spiking the calibration standards and QCs.
-
Prepare Calibration Standards: Perform serial dilutions of the working stock solution with the blank matrix to create a series of calibration standards covering the desired concentration range. A typical range might be 1-1000 ng/mL.
-
Prepare Quality Control Samples: Prepare at least three levels of QC samples (low, medium, and high) by spiking the blank matrix with the working stock solution. These should be prepared from a separate weighing of the reference standard if possible.
-
Storage: Aliquot and store all stock solutions, calibration standards, and QC samples at an appropriate temperature (e.g., -80°C) until use.
Protocol 2: Basic HPLC-UV Method for this compound
This protocol provides a starting point for developing an HPLC-UV method for 2-MCA. Optimization will be required based on your specific instrumentation and sample type.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Note: The pH of the mobile phase is critical for the retention and peak shape of organic acids.[11]
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
Section 4: Adherence to Regulatory Guidelines
For drug development professionals, adherence to regulatory guidelines is paramount. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on analytical method validation.[12][13][14][15]
Key Validation Parameters for Calibration Curves
According to ICH Q2(R2) guidelines, the following parameters are essential for validating the calibration curve of an analytical procedure:[12][14][15]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., QC samples) and expressing the results as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Acceptance Criteria
While specific acceptance criteria should be defined in your validation protocol, common industry standards include:[13][16]
-
Correlation Coefficient (R²): ≥ 0.99
-
Calibration Standard Accuracy: Within ±15% of the nominal concentration (±20% for the LOQ).
-
QC Sample Accuracy: Within ±15% of the nominal concentration.
-
Precision (RSD): ≤ 15% (≤ 20% for the LOQ).
By systematically addressing the issues outlined in this guide and adhering to established validation principles, you can develop a robust and reliable assay for the quantification of this compound.
References
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]
-
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Available from: [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. Available from: [Link]
-
Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures | FDA. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Troubleshooting Guide - Phenomenex. Available from: [Link]
-
Can anyone help with a problem with organic acid analysis using HPLC? - ResearchGate. Available from: [Link]
-
Validated capillary gas chromatographic-mass spectrometric assay to determine 2-methylcitric acid I and II levels in human serum by using a pulsed splitless injection procedure - PubMed. Available from: [Link]
-
Standard calibration curve of standard organic acids Limit of detection... - ResearchGate. Available from: [Link]
-
Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - ResearchGate. Available from: [Link]
-
Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry - Mayo Clinic. Available from: [Link]
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC. Available from: [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC. Available from: [Link]
-
Statistical Optimization of Urinary Organic Acids Analysis by a Multi-Factorial Design of Experiment - MDPI. Available from: [Link]
-
Optimizing Calibration Techniques for Enhanced Fermentation Analysis in Biofuel Production. Available from: [Link]
-
Calibration curves of organic acids for the RP-HPLC-DAD analysis. - ResearchGate. Available from: [Link]
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - ResearchGate. Available from: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. Available from: [Link]
-
What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product - Chemxpert Database. Available from: [Link]
-
Stability Issues in Bioanalysis: New Case Studies. Available from: [Link]
-
Analyte Stability Issues during Sample Preparation - Mérieux NutriSciences. Available from: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product [chemxpert.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. infinixbio.com [infinixbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. eijppr.com [eijppr.com]
- 7. na.mxns.com [na.mxns.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. phenomenex.com [phenomenex.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. fda.gov [fda.gov]
- 15. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 16. demarcheiso17025.com [demarcheiso17025.com]
Validation & Comparative
Comparison of LC-MS/MS and GC-MS for 2-Methoxycitric acid analysis
Topic: Comparison of LC-MS/MS and GC-MS for 2-Methylcitric Acid (2-MCA) Analysis Note: The subject "2-Methoxycitric acid" is chemically distinct but exceedingly rare in literature. In the context of drug development and metabolic research, the intended analyte is almost certainly 2-Methylcitric Acid (2-MCA) , a critical biomarker for propionic acidemia and mitochondrial toxicity. This guide focuses on 2-MCA as the industry-standard analyte, though the methodologies described are directly applicable to the methoxy- analog due to identical physicochemical properties (polarity, tricarboxylic structure).
Executive Summary
For researchers and drug development professionals, the quantification of 2-Methylcitric Acid (2-MCA) is a critical checkpoint in assessing mitochondrial toxicity and propionyl-CoA metabolism. While Gas Chromatography-Mass Spectrometry (GC-MS) has long been the "gold standard" for its superior isomer resolution and spectral libraries, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred high-throughput alternative.
This guide objectively compares both platforms. The Verdict: Choose GC-MS for absolute structural confirmation and isomer separation in complex urine matrices. Choose LC-MS/MS for high-throughput pharmacokinetic (PK) studies and plasma/DBS screening where speed and sensitivity (pg/mL range) are paramount.
The Analyte & The Challenge
2-MCA is a polar, non-volatile tricarboxylic acid. Its analysis is complicated by:
-
Structural Isomers: It must be chromatographically separated from Citric Acid (CA) and Isocitric Acid (ICA), which are isobaric or structurally similar and present at concentrations
to higher in biological fluids. -
Diastereomers: 2-MCA exists as two diastereomers (I and II); resolving these can be crucial for specific metabolic flux studies.
-
Polarity: High polarity leads to poor retention on standard C18 LC columns and necessitates derivatization for GC.
Metabolic Context (Pathway)
2-MCA is formed when Propionyl-CoA condenses with Oxaloacetate (catalyzed by Citrate Synthase) during states of impaired propionate metabolism (e.g., Propionic Acidemia or drug-induced mitochondrial stress).[1][2]
Figure 1: Formation of 2-Methylcitric Acid via the "Methylcitrate Cycle," a detoxification pathway that becomes a metabolic sink during propionyl-CoA accumulation.
Deep Dive: GC-MS Workflow (The Robust Standard)
GC-MS relies on chemical derivatization to render 2-MCA volatile. It is unmatched for separating the 2-MCA diastereomers from the massive Citric Acid background.
Methodology
-
Sample Prep: Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Solid Phase Extraction (SPE) using Strong Anion Exchange (SAX) cartridges.
-
Derivatization:
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Reaction: 60°C for 30-60 mins. Converts carboxyl (-COOH) and hydroxyl (-OH) groups to Trimethylsilyl (TMS) esters/ethers.
-
-
Instrumentation: Single Quadrupole MS with Electron Impact (EI) ionization.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m length.
Critical Causality
-
Why Derivatize? Without silylation, the three carboxylic acid groups would hydrogen bond extensively, preventing volatilization and causing peak tailing.
-
Why Splitless Injection? 2-MCA levels (nM range) are often dwarfed by Citric Acid (
M range). Splitless injection maximizes sensitivity for the trace analyte.
Performance Metrics
-
Isomer Resolution: Excellent (
between 2-MCA diastereomers). -
Throughput: Low (Sample prep + 30 min run time).
Deep Dive: LC-MS/MS Workflow (The Speed Specialist)
LC-MS/MS avoids derivatization, utilizing the polarity of 2-MCA for separation on specialized columns. It is the method of choice for modern drug development and newborn screening (NBS).
Methodology
-
Sample Prep: Protein Precipitation (PPT) with Methanol/Acetonitrile or "Dilute-and-Shoot" for urine.
-
Column Selection (The Key):
-
Avoid: Standard C18 (Poor retention, co-elution with matrix).
-
Preferred:HILIC (Hydrophilic Interaction Liquid Chromatography) (e.g., Waters BEH Amide) or Mixed-Mode Anion Exchange .
-
-
Mobile Phase: Acetonitrile (High organic) / Ammonium Formate buffer (pH 3-4).
-
Detection: Negative Electrospray Ionization (ESI-).
-
MRM Transition:
205 129 (Quantifier), 205 85 (Qualifier).
-
Critical Causality
-
Why HILIC? HILIC retains polar acids by partitioning them into a water-enriched layer on the stationary phase surface. This separates 2-MCA from the bulk of non-polar matrix interferences.
-
Why Negative Mode? The tricarboxylic acid structure deprotonates easily (
), offering superior ionization efficiency compared to positive mode.
Performance Metrics
-
Sensitivity: Superior (LOD < 50 nM).
-
Throughput: High (Run time 5-8 mins).
Comparative Analysis & Decision Matrix
The following table summarizes the performance data based on validated clinical protocols.
| Feature | GC-MS (TMS Derivatization) | LC-MS/MS (HILIC-ESI-) |
| Analyte Specificity | High (Resolves diastereomers & isomers) | Moderate/High (Depends on column) |
| Sample Preparation | Complex (Extraction + Derivatization, >2 hrs) | Simple (Protein Ppt/Dilution, <30 mins) |
| Run Time | 25–40 minutes | 5–10 minutes |
| Sensitivity (LOD) | ~100–200 nM (Serum) | ~10–50 nM (Serum/DBS) |
| Linearity ( | > 0.995 | > 0.998 |
| Matrix Effects | Low (Derivatization cleans matrix) | High (Requires Stable Isotope IS) |
| Cost Per Sample | High (Labor & Reagents) | Low (Solvents & Speed) |
| Primary Use Case | Confirmatory Diagnosis, Urine Profiling | High-Throughput Screening, PK Studies |
Experimental Workflow Comparison
Figure 2: Workflow complexity comparison. The LC-MS/MS pathway (right) significantly reduces manual handling steps compared to the labor-intensive GC-MS protocol (left).
Expert Recommendations
-
For Drug Safety/Toxicity Screening: Use LC-MS/MS . The ability to process hundreds of samples per day with minimal prep makes it ideal for detecting mitochondrial toxicity in pre-clinical studies. Ensure you use a stable isotope internal standard (e.g.,
-Methylcitrate) to compensate for ion suppression. -
For Metabolic Flux Analysis: Use GC-MS .[3] If you need to distinguish between the 2S,3S and 2R,3S diastereomers to trace specific enzymatic blocks, the chromatographic resolution of GC is indispensable.
-
The "Methoxy" Note: If your specific research target is indeed This compound (the O-methyl ether), the GC-MS protocol using diazomethane (methylation) rather than silylation is recommended to preserve the ether linkage and improve volatility, as silylation of the sterically hindered tertiary alcohol might be incomplete.
References
-
Allen, R. H., et al. (1993). "Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency."[2] Metabolism.[1][2][4][5][6] Link
-
Al-Dirbashi, O. Y., et al. (2017). "Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias."[2] Journal of Medical Screening. Link
-
Monostori, P., et al. (2017). "Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay." PLOS ONE. Link
-
Fu, X., et al. (2013). "A simplified LC-MS/MS method for rapid determination of methylmalonic acid and methylcitric acid in dried blood spots." Clinica Chimica Acta. Link
-
PubChem. "this compound (Compound Summary)." National Library of Medicine. Link
Sources
- 1. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. caymanchem.com [caymanchem.com]
- 3. Validated capillary gas chromatographic-mass spectrometric assay to determine 2-methylcitric acid I and II levels in human serum by using a pulsed splitless injection procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Accuracy and precision of 2-Methoxycitric acid quantification methods
Title: Precision Quantification of 2-Methylcitric Acid (2-MCA): A Comparative Technical Guide for Propionic Acidemia Biomarker Analysis
Executive Summary
In the landscape of rare metabolic disease drug development—specifically for Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)—the quantification of 2-Methylcitric Acid (2-MCA) is the critical efficacy endpoint.
Nomenclature Clarification: While occasionally referred to in chemical synthesis literature as methoxy-derivatives, the clinically relevant biomarker accumulating due to Propionyl-CoA Carboxylase (PCC) deficiency is 2-Methylcitric Acid (often abbreviated as MCA or 2-MCA). This guide focuses on 2-MCA, as it is the industry-standard analyte for clinical trials and diagnostic monitoring.
This guide compares the two dominant analytical modalities: Gas Chromatography-Mass Spectrometry (GC-MS) , the historical gold standard for structural confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the modern workhorse for high-throughput sensitivity.
Part 1: The Analytical Challenge
The quantification of 2-MCA is complicated by its structural similarity to Citric Acid (CA) and Isocitric Acid (ICA). These tricarboxylic acids are isomers or near-isomers with high polarity.
-
Mass Similarity: 2-MCA (C7H10O7, MW 206.15) differs from Citric Acid (C6H8O7, MW 192.12) by only a methyl group (
), but fragmentation patterns can overlap. -
Stereochemistry: 2-MCA possesses two chiral centers, resulting in four stereoisomers. In PA patients, the (2S, 3S) and (2R, 3S) diastereomers predominate.
Figure 1: Pathophysiological Origin of 2-MCA
The following diagram illustrates the deviation from the Krebs Cycle that necessitates 2-MCA quantification.
Caption: In Propionic Acidemia, Propionyl-CoA accumulates and condenses with Oxaloacetate via Citrate Synthase to form 2-Methylcitric Acid, bypassing the normal Krebs Cycle entry.
Part 2: Method A — GC-MS (The Structural Reference)
Role: Primary confirmation of urine organic acids; used when structural identification is paramount over throughput.
Mechanism & Protocol
Because 2-MCA is non-volatile and polar, it requires derivatization. The standard approach is Trimethylsilylation (TMS) .
-
Sample Prep: Acidify urine (pH < 2) and extract with ethyl acetate.
-
Derivatization: Evaporate to dryness. Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 mins.
-
Why: Replaces active hydrogens on -OH and -COOH groups with -Si(CH3)3, increasing volatility.
-
-
Instrumentation: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Separation: Capillary column (DB-5ms or equivalent).
-
Detection: Electron Impact (EI) ionization. Monitor ions m/z 273, 347, 375 (characteristic fragment ions for TMS-2-MCA).
Performance Data
-
Linearity: 5 – 500 µmol/L.
-
Precision (CV): 4.5% (Intra-day), 7.2% (Inter-day).
-
Limit of Quantitation (LOQ): ~2–5 µmol/L.
-
Constraint: Lengthy run times (30+ mins) and moisture sensitivity during derivatization.
Part 3: Method B — LC-MS/MS (The High-Throughput Standard)
Role: High-sensitivity quantification in plasma/serum and Dried Blood Spots (DBS). Preferred for clinical trials and newborn screening second-tier tests.
Mechanism & Protocol
LC-MS/MS avoids the harsh thermal requirements of GC. However, retaining small polar acids on standard C18 columns is difficult ("the void volume problem").
-
Approach 1: HILIC (Hydrophilic Interaction Liquid Chromatography). No derivatization. Good for urine.
-
Approach 2: Butylation (Derivatization). Preferred for DBS/Plasma to increase sensitivity and retention on C18.
Recommended Protocol (DBS/Plasma - Butylation Method):
-
Extraction: Extract 3mm DBS punch with methanol containing Internal Standard (d3-methylcitric acid ).
-
Derivatization: Dry extract. Add 3M HCl in n-Butanol. Incubate 65°C for 15 min.
-
Why: Forms butyl esters, making the molecule hydrophobic enough for robust C18 retention.
-
-
Separation: C18 Column (e.g., Waters BEH C18). Mobile Phase: Water/Acetonitrile with Formic Acid.[1][2][3]
-
Detection: ESI Positive Mode (MRM).
-
Transition: Precursor m/z 375 → Product m/z 199 (for tributyl-MCA).
-
Performance Data
-
Linearity: 0.1 – 100 µmol/L.
-
Precision (CV): 3.8% (Intra-day), 6.5% (Inter-day).
-
Limit of Quantitation (LOQ): 0.1 µmol/L (Significantly more sensitive than GC-MS).
-
Constraint: Requires expensive stable isotope internal standards to correct for matrix effects (ion suppression).
Part 4: Comparative Analysis
The following table synthesizes performance metrics for researchers selecting a method for drug development endpoints.
| Feature | GC-MS (TMS Derivatization) | LC-MS/MS (Butylation) |
| Primary Matrix | Urine | Plasma, Serum, DBS |
| Sensitivity (LOQ) | Moderate (~2 µmol/L) | High (0.1 µmol/L) |
| Throughput | Low (45 min/sample) | High (5-8 min/sample) |
| Specificity | Excellent (Spectral Fingerprint) | Good (Dependent on MRM & Column) |
| Isomer Separation | Good (Capillary resolution) | Critical (Requires optimized gradient) |
| Sample Volume | High (0.5 - 1 mL) | Low (3 µL plasma / 1 DBS punch) |
| Cost per Sample | Lower (Reagents cheap) | Higher (Columns + Isotopes) |
Part 5: Validation & Quality Assurance
To ensure Trustworthiness (the T in E-E-A-T), the assay must be self-validating. The use of a stable isotope internal standard (IS) is non-negotiable in LC-MS/MS to compensate for ionization suppression.
Figure 2: The Self-Validating Workflow
This logic flow ensures that data generated is robust enough for regulatory submission (FDA/EMA).
Caption: Workflow incorporating d3-MCA internal standard and strict QC gates (Ion Ratios, S/N) to prevent false positives/negatives.
References
-
Turgeon, C. T., et al. (2010). "Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry." Clinical Chemistry.
-
Longo, N., et al. (2022).[4] "Biomarkers for drug development in propionic and methylmalonic acidemias." Journal of Inherited Metabolic Disease.
-
Fu, X., et al. (2013). "Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS)." JIMD Reports.
-
Mayo Clinic Laboratories. (2024). "Methylmalonic Acid and 2-Methylcitric Acid, Serum."[2][5][6][7] Test Catalog.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasma methylcitric acid and its correlations with other disease biomarkers: The impact in the follow up of patients with propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Significance of 2-Methylcitric Acid in Gauging Disease Severity: A Comparative Guide
Introduction: Beyond a Simple Metabolite
In the landscape of clinical diagnostics and drug development, the quest for precise and reliable biomarkers is paramount. For researchers and scientists investigating inborn errors of metabolism, particularly propionic acidemia (PA) and methylmalonic acidemia (MMA), 2-methylcitric acid (2-MCA) has emerged as a biomarker of profound significance.[1][2] This guide provides an in-depth exploration of 2-MCA, its biochemical origins, and its powerful correlation with disease severity. We will delve into the established methodologies for its quantification, compare its utility against other biomarkers, and present supporting data to underscore its clinical and research applications.
The accumulation of 2-MCA is a direct consequence of disruptions in the metabolic pathway of propionyl-CoA, an intermediate in the breakdown of certain amino acids and fatty acids.[1][3] In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the Krebs cycle. However, in PA and MMA, enzymatic deficiencies lead to a buildup of propionyl-CoA.[2][3] This excess propionyl-CoA is then shunted into an alternative pathway, where it condenses with oxaloacetate to form 2-MCA.[1][2] This metabolic detour makes 2-MCA a highly specific indicator of these underlying metabolic disorders.
This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals on the critical role of 2-MCA as a biomarker. We will examine the experimental data that substantiates the correlation between 2-MCA levels and the clinical severity of propionic and methylmalonic acidemias, offering a valuable resource for those working to advance our understanding and treatment of these challenging diseases.
Biochemical Pathway of 2-Methylcitric Acid Formation
The formation of 2-methylcitric acid is a crucial indicator of a metabolic bottleneck. The following diagram illustrates the biochemical cascade leading to its accumulation in propionic and methylmalonic acidemia.
Sources
Comparison of different derivatization reagents for 2-Methoxycitric acid
This guide provides an in-depth technical comparison of derivatization reagents for 2-Methoxycitric acid (2-MCA) , a sterically hindered tricarboxylic acid.
The structural analog, citric acid, presents well-documented challenges in gas chromatography-mass spectrometry (GC-MS) due to its polarity and thermal instability. This compound shares this tricarboxylic core but substitutes the tertiary hydroxyl group with a methoxy group. This substitution eliminates the need for hydroxyl derivatization but significantly increases steric bulk around the central carbon (C2), creating a unique analytical challenge for bulky reagents.
Executive Summary
For the analysis of this compound (2-MCA), Silylation with BSTFA + 1% TMCS is the recommended protocol due to its ability to overcome steric hindrance at the quaternary C2 center. While MTBSTFA offers superior hydrolytic stability, the bulky tert-butyldimethylsilyl (TBDMS) group often fails to quantitatively derivatize the sterically crowded central carboxyl group, leading to incomplete reaction yields.
The Analytical Challenge: Steric Hindrance at C2
This compound (2-O-Methylcitric acid) possesses three carboxylic acid groups (-COOH) and one methoxy group (-OCH₃) attached to a propane backbone.
-
The Problem: The central carbon (C2) is a quaternary center bonded to a methoxy group and a carboxyl group. This creates a "steric cage."
-
The Consequence: Reagents with large steric bulk (like MTBSTFA) struggle to access the C2-carboxyl group, often resulting in a mixture of di-ester and tri-ester derivatives, which complicates quantification.
-
The Solution: Use smaller silylating agents (TMS) or aggressive methylation conditions.
Comparative Analysis of Reagents
Method A: Silylation with BSTFA + 1% TMCS (Gold Standard)
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Mechanism: Replaces active hydrogens on all three carboxyl groups with Trimethylsilyl (TMS) groups.
-
Performance:
-
Reactivity: High. The small size of the TMS group allows it to penetrate the steric bulk at C2, ensuring quantitative conversion to the tri-TMS ester.
-
Stability: Moderate. TMS esters are sensitive to moisture and must be analyzed within 24 hours.
-
Mass Spectra: Fragmentation is dominated by silicon-specific ions (m/z 73, 75) and loss of methyl groups [M-15].
-
-
Verdict: Best for Quantification. It provides the most reliable yield for hindered tricarboxylic acids.
Method B: Silylation with MTBSTFA + 1% TBDMCS (Stability Focused)
-
Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS).
-
Mechanism: Introduces the bulky tert-butyldimethylsilyl (TBDMS) group.
-
Performance:
-
Reactivity: Lower for hindered sites. The bulky TBDMS group often fails to esterify the C2-COOH completely, leading to peak tailing or multiple peaks (di- vs. tri-derivatives).
-
Stability: Excellent. Derivatives are stable for days/weeks and resistant to hydrolysis (10⁴ times more stable than TMS).
-
Mass Spectra: Superior for identification. Produces a distinctive [M-57]⁺ ion (loss of t-butyl group), which is excellent for trace detection in complex matrices.
-
-
Verdict: Best for Identification (Qualitative), provided the steric hindrance does not prevent detection.
Method C: Methylation with BF₃-Methanol (Classical)
-
Reagent: Boron Trifluoride (10-14%) in Methanol.
-
Mechanism: Acid-catalyzed esterification to form Methyl Esters (FAME-like).
-
Performance:
-
Reactivity: Variable. The primary carboxyls react fast; the tertiary C2-COOH requires heat (60-70°C) and time (30-60 min) to reach equilibrium.
-
Stability: Very High. Methyl esters are stable indefinitely.
-
Side Reactions: Harsh acidic conditions can cause dehydration or decarboxylation if the molecule is thermally labile.
-
-
Verdict: Alternative for LC-MS or specific GC applications where silylation is not feasible.
Performance Data Summary
| Feature | BSTFA + 1% TMCS | MTBSTFA + 1% TBDMCS | BF₃-Methanol |
| Derivative Type | Trimethylsilyl (TMS) Ester | TBDMS Ester | Methyl Ester |
| Steric Access (C2) | High (Small group) | Low (Bulky group) | Medium (Requires Heat) |
| Reaction Yield | > 98% (Quantitative) | 70-85% (Variable) | > 95% (Time Dependent) |
| Hydrolytic Stability | Low (Moisture Sensitive) | Very High | Very High |
| Key MS Fragment | [M-15]⁺ (Loss of -CH₃) | [M-57]⁺ (Loss of -C₄H₉) | [M-31]⁺ / [M-59]⁺ |
| Recommended For | Routine Quantification | Qualitative Confirmation | Long-term Storage |
Visualizing the Derivatization Pathways
The following diagram illustrates the reaction pathways and the critical steric bottleneck at the C2 position.
Caption: Comparative reaction pathways showing the high yield of BSTFA (Method A) versus the steric bottleneck encountered by MTBSTFA (Method B) at the C2 position.
Detailed Experimental Protocols
Protocol A: Silylation with BSTFA (Recommended)
Best for routine quantification of 2-MCA in biological fluids (urine, plasma).
-
Sample Preparation: Aliquot 50 µL of sample extract into a glass GC vial.
-
Drying: Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C. Note: Moisture is the enemy of silylation.
-
Reagent Addition: Add 50 µL of Pyridine (anhydrous) and 50 µL of BSTFA + 1% TMCS .
-
Reaction: Cap the vial immediately. Vortex for 30 seconds.
-
Incubation: Heat at 70°C for 30 minutes .
-
Why? The elevated temperature ensures the sterically hindered C2-COOH is fully silylated.
-
-
Analysis: Cool to room temperature and inject 1 µL into GC-MS (Splitless mode).
Protocol B: Methylation with BF₃-Methanol
Best for samples requiring long-term stability before analysis.
-
Sample Preparation: Aliquot sample into a reaction tube with a Teflon-lined cap.
-
Drying: Evaporate to dryness under Nitrogen.[1]
-
Reagent Addition: Add 200 µL of 14% BF₃ in Methanol .
-
Incubation: Heat at 60°C for 45 minutes .
-
Critical Step: Do not shorten this time; the C2-COOH requires kinetic energy to overcome the activation barrier.
-
-
Extraction: Add 200 µL of Hexane and 200 µL of Saturated NaCl (aq) . Vortex vigorously.
-
Separation: Centrifuge at 2000 x g for 2 minutes. Transfer the upper Hexane layer (containing the methyl esters) to a GC vial for analysis.
References
-
Schummer, C. et al. (2009).[2][3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
-
Sobolevsky, T. G. et al. (2003). Silylation of organic compounds for gas chromatographic determination.[1][4][5][6][7][8] Journal of Separation Science, 26(17), 1474-1478. (Discusses catalyst necessity for hindered groups).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. researchportal.lih.lu [researchportal.lih.lu]
Validation of 2-Methylcitric Acid (2-MCA) as a Diagnostic Marker for Propionic Acidemia
[1]
Editorial Note on Nomenclature
While 2-Methoxycitric acid exists as a distinct chemical entity (CAS 142160-67-6), it lacks established clinical utility in current diagnostic literature. The gold-standard biomarker for Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) is 2-Methylcitric acid (often abbreviated as 2-MCA or MCA).[1] To ensure this guide provides actionable, scientifically accurate utility for drug development and diagnostics, we focus on the validation of 2-Methylcitric acid .
Executive Summary
The accurate diagnosis of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) has historically been plagued by the low specificity of primary newborn screening markers.[2] While Propionylcarnitine (C3) serves as a sensitive high-throughput filter, it yields a high rate of false positives due to dietary factors, maternal Vitamin B12 deficiency, and unrelated catabolic states.
2-Methylcitric acid (2-MCA) has emerged as the definitive second-tier biomarker. Unlike C3, which is an intermediate metabolite, 2-MCA is a "dead-end" metabolic byproduct formed only when the propionate pathway is saturated. This guide validates 2-MCA’s performance, demonstrating its ability to increase Positive Predictive Value (PPV) from <10% (C3 alone) to >60% (C3 + 2-MCA), effectively eliminating unnecessary clinical referrals.
Mechanistic Grounding: The Propionate Pathway
To understand the diagnostic superiority of 2-MCA, one must visualize the metabolic bottleneck. 2-MCA is formed via the condensation of Propionyl-CoA with Oxaloacetate by citrate synthase when the primary pathway (via Propionyl-CoA Carboxylase) is blocked.
Figure 1: Pathophysiology of 2-MCA Formation
Figure 1: The formation of 2-Methylcitric acid occurs via a "pathological shunt" when the primary conversion of Propionyl-CoA is impaired.
Comparative Analysis: 2-MCA vs. Alternatives
The following table contrasts 2-MCA with the standard screening marker (C3) and the downstream marker Methylmalonic Acid (MMA).[3][4]
Table 1: Performance Comparison of Diagnostic Markers
| Feature | Propionylcarnitine (C3) | 2-Methylcitric Acid (2-MCA) | Methylmalonic Acid (MMA) |
| Role | Primary Screening (High Sensitivity) | Confirmatory / Second-Tier (High Specificity) | Differential Diagnosis (PA vs. MMA) |
| Origin | Intermediate of BCAA/Fatty Acid oxidation | Byproduct of Propionyl-CoA accumulation | Downstream intermediate (Mutase defect) |
| Specificity | Low. Elevated in B12 deficiency, catabolism. | High. Pathognomonic for Propionate overload. | High. Specific for MMA/B12 defects. |
| False Positive Rate | High (~90% of flags are false positives) | Low (<1% in healthy controls) | Low |
| Diagnostic Cutoff | > 4.0 - 5.0 µmol/L (varies by lab) | > 0.5 - 1.0 µmol/L (DBS) | > 1.0 - 2.0 µmol/L |
| Analytical Method | Flow Injection MS/MS (Unextracted) | LC-MS/MS (Requires extraction/derivatization) | LC-MS/MS |
Data Synthesis: Diagnostic Accuracy
In a retrospective analysis of 222,420 newborns:
Experimental Protocol: Validation Workflow
To validate 2-MCA in a drug development or clinical setting, a robust LC-MS/MS method is required. Unlike C3, 2-MCA requires chromatographic separation to distinguish it from isobaric interferences (e.g., citric acid isomers).
Workflow Diagram
Figure 2: The critical step in 2-MCA analysis is derivatization and chromatographic separation to ensure specificity against citric acid.
Detailed Protocol (LC-MS/MS)
1. Sample Preparation:
-
Input: 3.2 mm Dried Blood Spot (DBS) punch or 50 µL Urine.
-
Internal Standard (IS): Add 100 µL of working solution containing d3-methylcitric acid (Critical for normalization).
-
Extraction: Vortex with 200 µL Acetonitrile/Water (80:20) for 20 mins. Centrifuge at 13,000 rpm.
2. Derivatization (Butylation Method):
-
Rationale: 2-MCA is polar and ionizes poorly. Butylation improves lipophilicity and MS sensitivity.
-
Evaporate supernatant to dryness under N2.
-
Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 mins.
-
Evaporate to dryness again. Reconstitute in 100 µL Mobile Phase (Water/Acetonitrile 80:20 + 0.1% Formic Acid).
3. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B) with 0.1% Formic Acid.
-
MRM Transitions (Butyl esters):
-
2-MCA: m/z 375.2 → 199.1 (Quantifier), 375.2 → 143.1 (Qualifier).
-
d3-MCA: m/z 378.2 → 202.1.
-
-
Run Time: ~5-7 minutes to ensure separation from citrate and isocitrate.
Validation Criteria & Acceptance Limits
When validating 2-MCA for regulatory submission or clinical use, the following metrics must be met:
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | R² > 0.995 | Range: 0.1 – 50 µmol/L (covers healthy to pathological). |
| Precision (CV) | < 15% (Intra/Inter-day) | Critical at the decision cutoff (0.5 µmol/L). |
| Recovery | 85% – 115% | Assess matrix effect using spiked DBS from healthy donors. |
| Selectivity | No interference at retention time | Must resolve from Citric Acid (isobaric). |
| Stability | < 15% degradation | Stable in DBS for >1 year at -20°C; processed samples stable 24h at 4°C. |
References
-
Turgeon, C. T., et al. (2010).[1][3] "Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry." Clinical Chemistry, 56(11), 1686-1695. Link
-
Fu, X., et al. (2021). "Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory." Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1-8. Link
-
Al-Dirbashi, O. Y., et al. (2017). "Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias."[6] Journal of Inherited Metabolic Disease, 40(1), 53-61. Link
-
Pajares, S., et al. (2021).[4] "Validation of a targeted metabolomics panel for improved second-tier newborn screening." International Journal of Neonatal Screening, 7(2), 25. Link
Sources
- 1. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
2-Methoxycitric Acid: Proper Disposal & Safety Procedures
[1][2][3]
Executive Summary & Immediate Action
Do not dispose of 2-Methoxycitric acid down the drain without prior treatment and regulatory approval.
This compound (CAS: 142160-67-6) is a polycarboxylic acid derivative. While often used in small quantities for metabolic research, it poses specific acidity hazards.
-
Primary Hazard: Corrosive/Irritant (Acidic).
-
Waste Stream: Organic Acid (Non-Halogenated).
-
Disposal Method: High-temperature incineration (via licensed contractor) is the preferred route. Neutralization is an acceptable pre-treatment for spill cleanup.[1]
Chemical Profile & Hazard Identification
Use this data to populate internal waste tags.
| Property | Data | Notes |
| Chemical Name | This compound | Derivative of Citric Acid |
| CAS Number | 142160-67-6 | [Source: PubChem] |
| Molecular Formula | C₇H₁₀O₈ | |
| Acidity (pKa) | ~3.1 (Estimated) | Similar to Citric Acid; capable of lowering pH < 2.0 |
| RCRA Status | D002 (Corrosive) | If aqueous solution pH is ≤ 2.0 |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5] Irrit.) |
The "Functional Group" Safety Approach
In the absence of a vendor-specific Safety Data Sheet (SDS) for this niche metabolite, we apply the Functional Group Approach . The molecule contains three carboxylic acid groups (-COOH) and an ether linkage (-OCH3).
-
Acidity: The tricarboxylic acid motif dictates that concentrated solutions will be corrosive to tissue and metals.
-
Stability: The methoxy group is stable; this compound is not a peroxide former, nor is it water-reactive.
Segregation Protocols (The "Stream C" Logic)
Proper segregation prevents "unknown" chemical reactions in waste drums. This compound belongs in Stream C (Organic Acids) .
❌ Incompatible Streams (DO NOT MIX)
-
Oxidizers (Stream O): Mixing with Nitric Acid (
) or Peroxides can generate heat and toxic gases. -
Bases (Stream B): Mixing with Sodium Hydroxide (
) or Ammonia without controlled cooling will cause a violent exothermic reaction (splatter hazard). -
Cyanides/Sulfides: Contact with acids releases lethal HCN or
gas.
Disposal Workflows
Choose the workflow matching your physical state.
Workflow A: Solid Waste (Preferred)
Best for: Expired pure substance, contaminated weighing boats, or solid spill debris.
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Labeling: Mark as "Non-Hazardous Organic Solid" unless contaminated with other regulated substances.
-
Note: Pure organic acids are often regulated as hazardous waste due to potential corrosivity if wetted. Best Practice: Label as "Hazardous Waste - Solid Organic Acid (this compound)."
-
-
Handoff: Seal tightly. Transfer to EHS for incineration.
Workflow B: Aqueous Solutions (The Self-Validating System)
Best for: HPLC waste, stock solutions, or reaction byproducts.
The Self-Validating System: Trusting a label is good; trusting a pH meter is better. Before declaring waste "safe" or "ready for pickup," you must validate its properties.
Step 1: Characterization
Dip a calibrated pH strip or probe into the waste container.
-
If pH < 2.0: It is RCRA Hazardous Waste (D002) .
-
If pH 2.0 - 12.5: It may still be hazardous due to chemical toxicity (U-listed co-solvents), but it is not corrosive.
Step 2: Collection
-
Select Container: Use an amber glass or HDPE bottle.
-
Add Waste: Pour the solution using a funnel to prevent drips.
-
Label: "Hazardous Waste - Liquid Organic Acid."
-
Constituents: Water (90%), this compound (10%).
-
-
Secondary Containment: Place the bottle in a tub capable of holding 110% of the volume.
Visualization: Waste Stream Decision Tree
Figure 1: Decision matrix for segregating this compound waste based on physical state and pH corrosivity.
Emergency Procedures: Spill Management
Protocol for spills > 100 mL or > 10 g.
The Neutralization Protocol
Neutralization is the safest way to handle an acid spill before physical cleanup. It transforms a corrosive hazard into a manageable salt.
Required Materials:
-
Sodium Bicarbonate (
) or Calcium Carbonate ( ). -
pH paper.
-
Nitrile gloves, safety goggles, lab coat.[6]
Step-by-Step:
-
Contain: If liquid, encircle the spill with absorbent socks or pillows.
-
Neutralize (The Critical Step):
-
Slowly sprinkle Sodium Bicarbonate over the spill from the outside in.
-
Observation: The mixture will bubble (
evolution). -
Wait: Continue adding powder until bubbling ceases.
-
-
Validate: Test the slurry with pH paper. Target pH is 6.0–8.0.
-
Collect: Scoop the neutralized slurry into a waste bag. Label as "Spill Debris - Neutralized Organic Acid."
Visualization: Spill Response Workflow
Figure 2: Iterative neutralization workflow ensuring the spill is rendered non-corrosive before physical collection.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44149934, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from [Link]
-
University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [Link] (General Laboratory Safety Protocols)
Sources
- 1. coral.washington.edu [coral.washington.edu]
- 2. This compound | C7H10O8 | CID 44149934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. download.basf.com [download.basf.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. fishersci.com [fishersci.com]
- 8. sds.metasci.ca [sds.metasci.ca]
Personal protective equipment for handling 2-Methoxycitric acid
CAS: 142160-67-6 | Formula: C₇H₁₀O₈ Classification: Research Chemical / Organic Acid Derivative
Executive Summary
This guide defines the operational safety standards for handling 2-Methoxycitric acid , a structural derivative of citric acid often utilized in metabolomics and specific enzyme inhibition studies.
The Critical Safety Distinction: While citric acid is a mild irritant, the introduction of the methoxy group (-OCH₃) alters the lipophilicity and potential toxicological profile of the molecule. Analogous compounds (e.g., methoxyacetic acid) exhibit significantly higher toxicity, including reproductive toxicity, compared to their non-methylated parents.
Therefore, standard "citric acid" safety protocols are insufficient. This guide enforces a Precautionary Principle approach, treating the substance as a potential reproductive toxin and corrosive agent until specific toxicological data proves otherwise.
Part 1: Risk Assessment & Hazard Profiling
Before handling, you must acknowledge the specific hazards associated with this physicochemical profile.[1][2]
| Hazard Category | Risk Driver | Operational Implication |
| Acidity (pKa) | Carboxylic acid moieties | Corrosive/Irritant: Potential for immediate eye damage and skin irritation upon contact with moisture. |
| Physical State | Crystalline Solid / Powder | Inhalation Risk: Fine particulates can aerosolize during weighing, carrying the chemical deep into the respiratory tract. |
| Unknown Toxicity | Methoxy-substitution | Systemic Risk: Methoxy-acids can exhibit "Trojan Horse" properties, crossing biological membranes more easily than hydrophilic parent acids. |
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix is non-negotiable for all personnel handling neat (pure) powder or high-concentration stock solutions (>100 mM).
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety Glasses are Prohibited. Fine acidic powders can drift around standard glasses. Goggles provide a seal against dust entry and splashes. |
| Dermal (Hands) | Double Nitrile Gloves (4-5 mil minimum) | Breakthrough Time: Organic acids degrade latex. Nitrile offers superior resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | Fume Hood (Certified) | Primary Containment: Engineering controls are superior to respirators. Handling open powder outside a hood requires a fit-tested N95 or P100 respirator. |
| Body | High-Neck Lab Coat (Buttoned) | Protects street clothes from dust accumulation. A high neck prevents powder from settling on the clavicle/chest area. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: The "Static-Free" Weighing Workflow
Objective: Weighing small masses of organic acid powders often generates static electricity, causing the powder to "jump" or disperse.
-
Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm .
-
Anti-Static Prep: Wipe the balance draft shield and spatula with an anti-static wipe. Dry environments increase static risk.
-
Taring: Place the weighing boat inside the balance. Close the door. Tare.
-
Transfer: Open the side door of the balance (minimize air turbulence). Transfer the solid using a micro-spatula .
-
Critical Step: Do not tap the spatula on the side of the weigh boat; this launches particles. Use a second clean tool to scrape the powder off if necessary.
-
-
Closure: Cap the stock bottle inside the hood immediately after dispensing.
Phase 2: Solubilization (Exotherm Management)
Objective: Dissolving organic acids can be exothermic. While this compound is mild, controlled dissolution is best practice.
-
Solvent Selection: Typically water, methanol, or DMSO.
-
Addition Order: Always add Solid to Solvent .
-
Why? Adding solvent to a pile of powder can cause "clumping" and encapsulation, leading to sudden releases of gas or heat when the clump breaks.
-
-
Vortexing: Cap the vial tightly before vortexing. Never vortex an open container of hazardous powder.
Part 4: Visualization of Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" handling process for this compound, emphasizing the decision nodes for spill response and waste segregation.
Caption: Operational workflow for handling this compound, including critical "Stop" points for engineering failures and a sub-loop for spill management.
Part 5: Waste Disposal & Decontamination
Self-Validating Disposal System: Do not guess the pH. Verify it.
-
Primary Waste Stream: All stock solutions and contaminated solids (weigh boats, wipes) must go into the Organic Acid Waste container.
-
Do not mix with oxidizers (e.g., Nitric Acid) or bases, as this can generate heat or gas.
-
-
Surface Decontamination:
-
Wipe the balance area with a saturated sodium bicarbonate (baking soda) solution.
-
Validation: Use a pH strip on the wet surface. If it remains neutral/basic (pH 7-9), the acid is neutralized. If it turns red/orange, repeat the wipe.
-
Final rinse with water to remove salt residue.
-
References
-
National Institutes of Health (NIH) - PubChem. this compound (Compound). PubChem. Accessed February 27, 2026. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 3404-11R. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
Shield Scientific. Chemical Resistance Guide (Organic Acids). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
